Product packaging for 3,5-Dimethylbenzonitrile(Cat. No.:CAS No. 22445-42-7)

3,5-Dimethylbenzonitrile

Cat. No.: B1329614
CAS No.: 22445-42-7
M. Wt: 131.17 g/mol
InChI Key: YFKRLZLGVDDKAL-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzonitrile is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B1329614 3,5-Dimethylbenzonitrile CAS No. 22445-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylbenzonitrile
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InChI

InChI=1S/C9H9N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YFKRLZLGVDDKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50176986
Record name 3,5-Dimethylbenzonitrile
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Molecular Weight

131.17 g/mol
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CAS No.

22445-42-7
Record name 3,5-Dimethylbenzonitrile
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Record name 3,5-Dimethylbenzonitrile
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Record name 3,5-Dimethylbenzonitrile
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Record name 3,5-dimethylbenzonitrile
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Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22445-42-7

This technical guide provides an in-depth overview of 3,5-Dimethylbenzonitrile, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical and physical properties, safety and handling guidelines, detailed experimental protocols for its synthesis and analysis, and a visualization of the synthetic workflow.

Chemical and Physical Properties

This compound, also known as 3,5-dicyanotoluene, is a white to light yellow solid organic compound.[1] Its core structure consists of a benzene ring substituted with two methyl groups at positions 3 and 5, and a nitrile group. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 22445-42-7[2]
Molecular Formula C₉H₉N[1][2]
Molecular Weight 131.17 g/mol [1][2]
Appearance White to light yellow solid[1]
Melting Point 42-43 °C
Boiling Point 243.1 ± 9.0 °C (Predicted)
Density 0.99 ± 0.1 g/cm³ (Predicted)
Purity (GC) 99.55%[1]

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information for this compound

Hazard StatementCodeDescription
Harmful if swallowedH302Harmful if ingested.
Causes skin irritationH315Results in skin irritation upon contact.[2][3]
Causes serious eye irritationH319Leads to serious irritation of the eyes.[2][3]
May cause respiratory irritationH335May lead to irritation of the respiratory tract.[2][3]

GHS Pictogram:

alt text

Experimental Protocols

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the conversion of an aryl amine to a nitrile via a diazonium salt intermediate.[4][5][6] The starting material for this synthesis is 3,5-dimethylaniline.

Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from general Sandmeyer reaction procedures.

Materials:

  • 3,5-Dimethylaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 3,5-dimethylaniline in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product with dichloromethane.

    • Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a higher purity solid.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water or hexanes)

Procedure:

  • Dissolve the crude solid in a minimal amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound and confirm its molecular weight.[1] The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (131.17 g/mol ).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of the characteristic nitrile (C≡N) stretching vibration (typically around 2220-2240 cm⁻¹) can be confirmed.[7]

Synthetic and Analytical Workflow

The following diagram illustrates the logical workflow from the starting material to the final, purified, and characterized product.

Synthesis_Workflow Start 3,5-Dimethylaniline (Starting Material) Diazotization Diazotization (HCl, NaNO₂, 0-5°C) Start->Diazotization DiazoniumSalt 3,5-Dimethylbenzene- diazonium Chloride Diazotization->DiazoniumSalt Sandmeyer Sandmeyer Reaction (CuCN, NaCN) DiazoniumSalt->Sandmeyer CrudeProduct Crude this compound Sandmeyer->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Analysis Analytical Characterization PureProduct->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR FTIR FTIR Analysis->FTIR

Caption: Synthetic and analytical workflow for this compound.

Applications in Research and Development

Benzonitrile derivatives are versatile building blocks in organic synthesis and medicinal chemistry. The nitrile group can be readily converted into other functional groups such as amines, amides, and carboxylic acids, making it a valuable synthon for the construction of more complex molecules. While specific biological activities for this compound are not extensively documented in publicly available literature, the benzonitrile scaffold is present in numerous pharmacologically active compounds, suggesting its potential as a key intermediate in the development of novel therapeutic agents.

References

An In-depth Technical Guide to 3,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5-Dimethylbenzonitrile (CAS No. 22445-42-7), tailored for researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, a proposed synthetic route, and essential safety information.

Chemical Identity and Nomenclature

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

IUPAC Name: this compound[1][2]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. Key synonyms include:

  • 1,3-Dimethyl-5-cyanobenzene[3]

  • Benzonitrile, 3,5-dimethyl-

  • 3,5-Dimethyl benzonitrile

  • EINECS 245-001-9[1]

Physicochemical and Computed Properties

The following tables summarize the key physical, chemical, and computed properties of this compound, providing essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₉H₉N[1][3]
Molecular Weight 131.17 g/mol [3]
Appearance White to light yellow solid[2]
Melting Point 42-43°C
Boiling Point 243.1 ± 9.0 °C (Predicted)
Density 0.99 ± 0.1 g/cm³ (Predicted)
CAS Number 22445-42-7[1][3]
Computed DescriptorValueSource
InChI InChI=1S/C9H9N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,1-2H3[1][2]
InChIKey YFKRLZLGVDDKAL-UHFFFAOYSA-N[1][2]
Canonical SMILES CC1=CC(=CC(=C1)C)C#N[1]

Synthesis and Experimental Protocols

Proposed Synthetic Route: Cyanation of 1-bromo-3,5-dimethylbenzene.

Reaction: 1-bromo-3,5-dimethylbenzene + CuCN → this compound + CuBr

Materials:

  • 1-bromo-3,5-dimethylbenzene

  • Copper(I) cyanide (CuCN)

  • A high-boiling polar aprotic solvent, such as N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)

  • Ammonium hydroxide solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-3,5-dimethylbenzene and a slight excess of copper(I) cyanide in N-methylpyrrolidone.

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a high temperature (typically 150-200 °C) and maintain for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction mixture by pouring it into an aqueous solution of ammonium hydroxide to complex with residual copper salts.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

G Proposed Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Workup & Extraction cluster_2 Purification start 1. Combine Reactants: 1-bromo-3,5-dimethylbenzene + CuCN in NMP heat 2. Heat under Inert Atmosphere (150-200°C) start->heat Reflux quench 3. Quench with Ammonium Hydroxide heat->quench extract 4. Extract with Ethyl Acetate quench->extract wash_dry 5. Wash with Brine & Dry Organic Layer extract->wash_dry concentrate 6. Concentrate Under Vacuum wash_dry->concentrate purify 7. Column Chromatography concentrate->purify product Final Product: This compound purify->product

Proposed Synthesis Workflow

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the biological activities or associated signaling pathways for this compound. However, related benzonitrile derivatives are known to possess a range of biological effects, suggesting that this compound could be a valuable scaffold or intermediate in medicinal chemistry and drug discovery programs. Further research is required to elucidate its specific biological functions.

The logical relationship for its formation from a precursor is visualized below.

G A 1-bromo-3,5-dimethylbenzene (Starting Material) C This compound (Product) A->C Cyanation Reaction (Rosenmund-von Braun) B Copper(I) Cyanide (Reagent) B->C

Synthetic Relationship Diagram

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

GHS Hazard Classification: [1]

  • Skin Irritation: Category 2 (Causes skin irritation)[1]

  • Eye Irritation: Category 2 (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Hazard Statements (H-phrases): [1][2]

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

  • H302: Harmful if swallowed[2]

  • H332: Harmful if inhaled[2]

Precautionary Statements (P-phrases): [1][2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a dry, well-ventilated place at room temperature. Keep container tightly sealed.

References

Spectroscopic Profile of 3,5-Dimethylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,5-dimethylbenzonitrile, a key aromatic nitrile derivative. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Molecular Structure and Properties

PropertyValue
Chemical Formula C₉H₉N
Molecular Weight 131.17 g/mol [1][2][3]
CAS Number 22445-42-7[1][2][3]
Appearance White to light yellow solid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimental NMR data in the searched literature, the following ¹H and ¹³C NMR data are predicted based on computational models. These predictions provide an expected spectral profile for this compound.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.29s2HH-2, H-6
7.20s1HH-4
2.34s6H2 x CH₃
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
139.5C-3, C-5
133.5C-4
130.0C-2, C-6
119.0CN
112.5C-1
21.02 x CH₃

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the gas-phase infrared spectrum of this compound.

IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2980 - 2860MediumC-H stretch (methyl)
2230StrongC≡N stretch (nitrile)
1605, 1470Medium to StrongC=C stretch (aromatic)
850StrongC-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by the following major fragments.

Mass Spectrometry Data
m/zRelative IntensityAssignment
131High[M]⁺ (Molecular Ion)
130Moderate[M-H]⁺
116High[M-CH₃]⁺
103Moderate[M-C₂H₄]⁺
77Low[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4] The sample should be fully dissolved to ensure a homogeneous solution.

¹H NMR Acquisition: A standard single-pulse experiment is typically used on a 400 MHz or higher NMR spectrometer.[4] Depending on the sample concentration, 16-64 scans are acquired with a relaxation delay of 1-2 seconds.[4]

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is commonly employed.[4] Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) is generally required, with a relaxation delay of 2 seconds.[4]

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase-corrected, and the chemical shift axis is calibrated using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Sample Preparation (for solids):

  • KBr Pellet Method: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Spectrum Acquisition: The infrared spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: For a solid sample like this compound, it is typically introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[5]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicities Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

References

An In-depth Technical Guide to the Solubility of 3,5-Dimethylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-dimethylbenzonitrile in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a detailed experimental protocol for solubility determination, a comparative analysis of the solubility of structurally related compounds, and a logical workflow for solubility screening.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₉H₉N. It consists of a benzene ring substituted with two methyl groups at positions 3 and 5, and a nitrile group at position 1. The presence of both nonpolar (dimethylbenzene moiety) and polar (nitrile group) features in its structure suggests a nuanced solubility profile in various organic solvents. Understanding its solubility is crucial for applications in organic synthesis, materials science, and pharmaceutical development where it may be used as a reactant, intermediate, or building block.

Experimental Protocol for Solubility Determination

A precise understanding of a compound's solubility is critical for process development, formulation, and quality control. The following section details a reliable method for quantitatively determining the solubility of a solid organic compound like this compound in an organic solvent.

Isothermal Saturation Method Followed by Gravimetric Analysis

This method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent at a constant temperature.

Materials and Equipment:

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature bath or incubator

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringe with a syringe filter (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes

  • Volumetric flasks and pipettes

  • The organic solvent of interest

  • This compound (solute)

Procedure:

  • Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vial. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: The vial is placed in a constant temperature bath and stirred vigorously to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours). To confirm equilibrium is reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed for concentration. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the suspension is allowed to stand at the constant temperature for a sufficient time to allow the undissolved solid to settle. A clear aliquot of the supernatant is then carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Gravimetric Analysis:

    • A pre-weighed evaporation dish is tared on the analytical balance.

    • The filtered saturated solution is transferred to the evaporation dish, and the exact mass of the solution is recorded.

    • The solvent is evaporated from the solution under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that does not cause decomposition of the solute).

    • Once the solvent is completely evaporated, the evaporation dish containing the solid residue is weighed again.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.

    Solubility ( g/100 g solvent) = [(Mass of dish + solid) - (Mass of empty dish)] / [(Mass of dish + solution) - (Mass of dish + solid)] * 100

Solubility of Structurally Related Compounds

In the absence of specific data for this compound, examining the solubility of analogous compounds can provide valuable insights into its expected behavior.

CompoundSolventTemperature (°C)SolubilityReference
BenzonitrileWater220.1-0.5 g/100 mL (poor)[1]
BenzonitrileAcetoneRoom TemperatureVery Soluble[1]
BenzonitrileBenzeneRoom TemperatureVery Soluble[1]
BenzonitrileEthanolRoom TemperatureMiscible[1]
p-TolunitrileWater17< 0.1 g/100 mL[2]
p-TolunitrileAlcoholRoom TemperatureVery Soluble[3]
p-TolunitrileDiethyl EtherRoom TemperatureVery Soluble[3]
Xylenol (mixed isomers)Water254-8 g/100 mL[4]
Xylenol (mixed isomers)Organic SolventsRoom TemperatureSoluble[5]

Based on this comparative data, it is expected that this compound will exhibit low solubility in water and good solubility in common organic solvents, particularly those with some polarity to interact with the nitrile group, as well as non-polar character to solvate the dimethylbenzene ring.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for determining and understanding the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimental Determination cluster_data Data Analysis and Application A Define Compound and Solvents B Acquire Pure Compound and Solvents A->B C Prepare Supersaturated Solutions B->C D Equilibrate at Constant Temperature C->D E Sample and Filter Supernatant D->E F Analyze Sample Concentration (e.g., Gravimetric, HPLC) E->F G Calculate Solubility (e.g., g/100mL, mol/L) F->G H Tabulate and Compare Data G->H I Apply to Process Development (e.g., Crystallization, Formulation) H->I

Caption: Workflow for solubility determination.

Conclusion

References

Commercial 3,5-Dimethylbenzonitrile: A Technical Guide to Purity Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for commercial-grade 3,5-Dimethylbenzonitrile. This document outlines typical purity levels, potential impurities, and detailed analytical methodologies for quality assessment, designed to assist researchers, scientists, and professionals in drug development in ensuring the quality and consistency of this important chemical intermediate.

Purity Specifications

Commercial this compound is typically available in high purity, essential for its use in sensitive applications such as pharmaceutical synthesis. The purity is primarily determined by Gas Chromatography (GC), with water content measured by Karl Fischer (KF) titration.

Table 1: Typical Purity Specifications for Commercial this compound

ParameterSpecificationMethod
Purity≥ 97% to > 99.5%[1][2][3][4]Gas Chromatography (GC)
Water Content≤ 0.02%[3]Karl Fischer Titration
AppearanceWhite to light yellow solid[1][3]Visual Inspection

Impurity Profile

Understanding the potential impurities in this compound is crucial for predicting its behavior in chemical reactions and ensuring the safety and efficacy of the final products. Impurities can originate from the synthetic route or from degradation of the final product.

Process-Related Impurities

The most common industrial synthesis of this compound involves the Sandmeyer reaction of 3,5-dimethylaniline or the ammoxidation of 3,5-dimethyltoluene. These processes can introduce specific impurities.

Table 2: Potential Process-Related Impurities in this compound

Impurity NameChemical StructureOrigin
3,5-DimethylanilineC₈H₁₁NUnreacted starting material from the Sandmeyer reaction.
3,5-DimethylphenolC₈H₁₀OBy-product from the Sandmeyer reaction due to reaction of the diazonium salt with water.
3,5,3',5'-TetramethylbiphenylC₁₆H₁₈By-product from the Sandmeyer reaction via radical coupling.
3,5-DimethyltolueneC₉H₁₂Unreacted starting material from the ammoxidation process.
3,5-DimethylbenzaldehydeC₉H₁₀OIntermediate or by-product from the partial oxidation of 3,5-dimethyltoluene.
Residual SolventsVariesSolvents used during synthesis and purification (e.g., DMF, toluene, ethyl acetate).
Catalyst ResiduesVariesResidual metals from catalysts used in synthesis (e.g., copper from the Sandmeyer reaction, vanadium or molybdenum from ammoxidation).
Degradation Products

This compound can undergo hydrolysis of the nitrile functional group under acidic or basic conditions, or upon prolonged exposure to moisture.

Table 3: Potential Degradation Products of this compound

Impurity NameChemical StructureDegradation Pathway
3,5-DimethylbenzamideC₉H₁₁NOPartial hydrolysis of the nitrile group.
3,5-Dimethylbenzoic AcidC₉H₁₀O₂Complete hydrolysis of the nitrile group.

Analytical Methodologies

Accurate and robust analytical methods are essential for the quality control of this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for purity determination and impurity profiling.

Gas Chromatography (GC) for Purity Assessment

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent such as acetone or dichloromethane.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid.

    • B: Acetonitrile with 0.1% phosphoric acid.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile/water (50:50 v/v).

Visualizations

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of incoming batches of this compound.

A Receipt of Commercial this compound G Certificate of Analysis Review A->G B Visual Inspection (Appearance, Color) C Karl Fischer Titration (Water Content) B->C D Gas Chromatography (GC) (Purity Assay) C->D E High-Performance Liquid Chromatography (HPLC) (Impurity Profile) D->E F Decision: Accept/Reject Batch E->F G->B

Caption: Quality Control Workflow for this compound.

Potential Impurity Relationship Diagram

This diagram shows the relationship between the starting materials, the final product, and potential impurities.

cluster_sandmeyer Sandmeyer Route cluster_ammoxidation Ammoxidation Route cluster_degradation Degradation SM1 3,5-Dimethylaniline P1 This compound SM1->P1 Diazotization & Cyanation IMP2 3,5,3',5'-Tetramethylbiphenyl SM1->IMP2 Side Reaction (Coupling) IMP1 3,5-Dimethylphenol P1->IMP1 Side Reaction (Hydrolysis) SM2 3,5-Dimethyltoluene P2 This compound SM2->P2 Ammoxidation IMP3 3,5-Dimethylbenzaldehyde SM2->IMP3 Partial Oxidation P3 This compound IMP4 3,5-Dimethylbenzamide P3->IMP4 Partial Hydrolysis IMP5 3,5-Dimethylbenzoic Acid IMP4->IMP5 Full Hydrolysis

Caption: Impurity Formation Pathways for this compound.

References

An In-depth Technical Guide to the Potential Research Applications of 3,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzonitrile, a member of the aromatic nitrile family, is a versatile chemical intermediate with significant potential in various research and development sectors. Its unique substitution pattern, featuring a nitrile group flanked by two meta-positioned methyl groups, influences its electronic properties and steric hindrance, offering a distinct reactivity profile for organic synthesis. While extensive research on this compound is still emerging, its structural analogs have found applications in medicinal chemistry, agrochemicals, and materials science. This technical guide aims to provide a comprehensive overview of the known properties, potential synthetic routes, and prospective research applications of this compound, drawing parallels with closely related and well-studied derivatives.

Physicochemical and Spectroscopic Data

A solid understanding of the fundamental properties of this compound is crucial for its application in research. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 22445-42-7[1][2][3]
Molecular Formula C₉H₉N[1][2][3]
Molecular Weight 131.17 g/mol [2]
Appearance White to light yellow solid[2]
Melting Point 42-43°C
Boiling Point 243.1 ± 9.0 °C (Predicted)
Purity (Typical) ≥97%
Storage Store at room temperature[2]
Table 2: Spectroscopic Data for this compound
TechniqueData HighlightsReference
¹H NMR Consistent with structure[2]
¹³C NMR Data available through spectral databases[4]
IR Spectroscopy Data available from NIST[5]
Mass Spectrometry Molecular Ion (M⁺): m/z = 131. Key fragments at 116, 130.[1][6]

Synthesis and Chemical Reactions

As a key chemical intermediate, the synthesis of this compound and its subsequent chemical transformations are of great interest. While specific literature protocols for this compound are scarce, its synthesis can be inferred from standard organic chemistry transformations and protocols for analogous compounds.

Potential Synthetic Routes

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound, starting from readily available precursors: 3,5-dimethylaniline or 3,5-dimethylbenzoic acid.

G Retrosynthetic Analysis of this compound DMBZN This compound DMA 3,5-Dimethylaniline DMBZN->DMA Sandmeyer Reaction Amide 3,5-Dimethylbenzamide DMBZN->Amide Dehydration DMBA 3,5-Dimethylbenzoic Acid Amide->DMBA Amidation

Caption: Retrosynthetic pathways for this compound.

This protocol is based on the well-established Sandmeyer reaction.

  • Diazotization:

    • Dissolve 3,5-dimethylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield this compound.

Key Chemical Reactions

The nitrile group of this compound is a versatile functional group that can undergo various transformations, providing access to a range of other valuable compounds.[7][8][9][10]

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation.[8]

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq) and an excess of a strong base solution (e.g., 20% aqueous sodium hydroxide).

  • Reaction Conditions:

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3,5-dimethylbenzoic acid. Recrystallization from a suitable solvent can be performed for further purification.

The reduction of nitriles to primary amines is a common and useful reaction.[9][10]

  • Reaction Setup:

    • In a dry, inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reaction Conditions:

    • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for a few hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting solids and wash with ether or THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3,5-dimethylbenzylamine.

G Key Reactions of this compound DMBZN This compound DMBA 3,5-Dimethylbenzoic Acid DMBZN->DMBA Hydrolysis (H₃O⁺ or OH⁻) DMBAmine 3,5-Dimethylbenzylamine DMBZN->DMBAmine Reduction (e.g., LiAlH₄)

Caption: Key chemical transformations of this compound.

Potential Research Applications

Medicinal Chemistry

The benzonitrile moiety is a common feature in many pharmacologically active compounds.[11] Derivatives of dimethylbenzonitrile have shown promise in several therapeutic areas.

  • Antiviral Agents: 3,5-Dimethyl-4-hydroxybenzonitrile is a key intermediate in the synthesis of certain HIV replication inhibitors.[12] This suggests that the 3,5-dimethylphenyl scaffold could be a valuable core for the design of novel antiviral drugs.

  • Agrochemicals: Benzonitrile derivatives are utilized in the synthesis of pesticides and herbicides.[11] The structural features of dimethoxybenzonitrile, a close analog, contribute to biological activity against agricultural pests.[11] This indicates a potential for this compound in the development of new agrochemicals.

G Workflow for Drug Discovery cluster_0 Scaffold Synthesis cluster_1 Screening and Optimization cluster_2 Preclinical Development DMBZN This compound Derivatives Derivative Synthesis DMBZN->Derivatives Screening Biological Screening Derivatives->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Caption: A potential workflow for utilizing this compound in drug discovery.

Materials Science

Benzonitrile derivatives are being investigated for their applications in materials science.[11] Their incorporation into polymer backbones can enhance the thermal and mechanical properties of the resulting materials. The rigid aromatic structure of this compound makes it a candidate for the synthesis of high-performance polymers and liquid crystals.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 3: Hazard Identification for this compound
Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Users should wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with considerable, yet largely unexplored, potential in scientific research. Its value as a synthetic intermediate is evident from the diverse applications of its derivatives in medicinal chemistry and materials science. This guide has provided a foundational overview of its properties, potential synthetic utility, and prospective research applications. Further investigation into the direct biological activities and material properties of this compound and its novel derivatives is warranted and could lead to the development of new technologies and therapeutics.

References

Reactivity of the Nitrile Group in 3,5-Dimethylbenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the reactivity of the nitrile functional group in 3,5-Dimethylbenzonitrile. The presence of two electron-donating methyl groups on the aromatic ring influences the electronic properties of the nitrile group, affecting its reactivity in key chemical transformations. This document outlines the principal reactions, including hydrolysis, reduction, and cycloaddition, providing generalized experimental protocols and expected outcomes.

Introduction to the Reactivity of this compound

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. The carbon atom of the nitrile is electrophilic due to the electronegativity of the nitrogen atom. However, the two methyl groups at the 3 and 5 positions of the benzene ring in this compound are electron-donating. This electron-donating effect slightly reduces the electrophilicity of the nitrile carbon, making it less reactive towards nucleophiles compared to unsubstituted benzonitrile. Nevertheless, the nitrile group in this compound still undergoes a variety of important chemical transformations.

Key Reactions of the Nitrile Group

The primary reactions of the nitrile group in this compound involve nucleophilic attack at the electrophilic carbon atom. This guide will focus on three major classes of reactions: hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to form heterocyclic systems.

Table 1: Summary of Key Reactions and Products
Reaction TypeReagents and ConditionsProduct
Acid-Catalyzed HydrolysisH₂SO₄ (aq), heat3,5-Dimethylbenzoic acid
Base-Catalyzed HydrolysisNaOH (aq), heat3,5-Dimethylbenzoate salt
Reduction (Metal Hydride)Lithium aluminum hydride (LiAlH₄) in THF(3,5-Dimethylphenyl)methanamine
Reduction (Catalytic Hydrogenation)H₂, Raney Nickel, NH₃, high pressure(3,5-Dimethylphenyl)methanamine
[3+2] CycloadditionSodium azide (NaN₃), NH₄Cl, DMF5-(3,5-Dimethylphenyl)-1H-tetrazole

Experimental Protocols

The following sections provide detailed experimental methodologies for the key reactions of this compound.

Hydrolysis of this compound to 3,5-Dimethylbenzoic Acid

Hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

a) Acid-Catalyzed Hydrolysis

  • Reaction: this compound is heated in the presence of a strong aqueous acid, such as sulfuric acid, to yield 3,5-dimethylbenzoic acid.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1.0 eq) and 50% aqueous sulfuric acid (10 volumes) is prepared.

    • The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The crude product is washed with cold water and can be further purified by recrystallization from ethanol/water to afford 3,5-dimethylbenzoic acid.

b) Base-Catalyzed Hydrolysis

  • Reaction: Heating this compound with a strong aqueous base, such as sodium hydroxide, initially forms the sodium salt of 3,5-dimethylbenzoic acid, which upon acidification yields the carboxylic acid.

  • Experimental Protocol:

    • A mixture of this compound (1.0 eq) and 20% aqueous sodium hydroxide (10 volumes) is placed in a round-bottom flask fitted with a reflux condenser.

    • The mixture is heated to reflux for 4-6 hours, with reaction progress monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The cooled solution is acidified with concentrated hydrochloric acid until a pH of approximately 2 is reached, leading to the precipitation of the carboxylic acid.

    • The precipitate is collected by filtration, washed with cold water, and can be purified by recrystallization.

Reduction of this compound to (3,5-Dimethylphenyl)methanamine

The reduction of the nitrile group is a fundamental method for the synthesis of primary amines. This can be accomplished using metal hydrides or through catalytic hydrogenation.

a) Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Reaction: this compound is treated with a strong reducing agent, lithium aluminum hydride, in an anhydrous ether solvent to produce (3,5-Dimethylphenyl)methanamine.

  • Experimental Protocol:

    • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

    • The reaction is then carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water, while cooling in an ice bath.

    • The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield (3,5-Dimethylphenyl)methanamine, which can be further purified by distillation.

b) Catalytic Hydrogenation

  • Reaction: this compound is reduced with hydrogen gas in the presence of a metal catalyst, typically Raney Nickel, to form (3,5-Dimethylphenyl)methanamine. The addition of ammonia is often used to suppress the formation of secondary amine byproducts.

  • Experimental Protocol:

    • A high-pressure autoclave is charged with this compound (1.0 eq), Raney Nickel (approx. 10% by weight), and anhydrous ammonia dissolved in ethanol.

    • The autoclave is sealed and purged with hydrogen gas.

    • The vessel is pressurized with hydrogen gas (e.g., 50-100 atm) and heated to 80-100 °C with vigorous stirring.

    • The reaction is monitored by the cessation of hydrogen uptake.

    • After cooling and venting the autoclave, the catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure, and the resulting (3,5-Dimethylphenyl)methanamine can be purified by distillation.

[3+2] Cycloaddition with Sodium Azide

The nitrile group can participate in cycloaddition reactions. A common example is the reaction with azides to form tetrazoles, which are important scaffolds in medicinal chemistry.

  • Reaction: this compound reacts with sodium azide in the presence of a Lewis acid or an ammonium salt to form 5-(3,5-Dimethylphenyl)-1H-tetrazole.

  • Experimental Protocol:

    • A mixture of this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in dimethylformamide (DMF) is heated to 120-130 °C in a round-bottom flask equipped with a reflux condenser.

    • The reaction is stirred at this temperature for 12-24 hours.

    • After cooling to room temperature, the reaction mixture is poured into water and acidified with hydrochloric acid.

    • The resulting precipitate is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanisms and workflows for the described reactions.

acid_hydrolysis cluster_step1 Protonation and Nucleophilic Attack cluster_step2 Tautomerization cluster_step3 Hydrolysis of Amide This compound This compound Protonated Nitrile Protonated Nitrile This compound->Protonated Nitrile + H+ Intermediate1 Intermediate1 Protonated Nitrile->Intermediate1 + H2O Amide Amide Intermediate1->Amide Proton Transfer 3,5-Dimethylbenzoic Acid 3,5-Dimethylbenzoic Acid Amide->3,5-Dimethylbenzoic Acid + H2O, - NH4+

Caption: Acid-catalyzed hydrolysis of this compound.

reduction_workflow Start Start | this compound Reaction Reaction Setup LiAlH4 in THF Inert Atmosphere 0 °C to Reflux Start->Reaction Quench Workup 1. H2O (dropwise) 2. 15% NaOH (aq) 3. H2O Reaction->Quench Purification Purification 1. Filtration 2. Drying (Na2SO4) 3. Solvent Removal Quench->Purification Product Final Product | (3,5-Dimethylphenyl)methanamine Purification->Product

Caption: Workflow for the reduction of this compound with LiAlH₄.

cycloaddition_pathway Reactants This compound + NaN3 Intermediate [3+2] Cycloaddition Reactants->Intermediate NH4Cl, DMF, Heat Product 5-(3,5-Dimethylphenyl)-1H-tetrazole Intermediate->Product

Caption: [3+2] Cycloaddition of this compound with sodium azide.

Conclusion

The nitrile group of this compound, while slightly deactivated by the presence of two electron-donating methyl groups, remains a versatile functional handle for a range of important chemical transformations. The hydrolysis to 3,5-dimethylbenzoic acid and reduction to (3,5-dimethylphenyl)methanamine are robust and reliable reactions for introducing carboxylic acid and primary amine functionalities, respectively. Furthermore, the participation of the nitrile group in cycloaddition reactions opens avenues for the synthesis of valuable heterocyclic compounds. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound as a key building block in their synthetic endeavors.

Methodological & Application

Application Note: Synthesis of 3,5-Dimethylbenzonitrile from 3,5-Dimethylaniline via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzonitriles are a critical class of organic compounds utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The Sandmeyer reaction offers a reliable and versatile method for the conversion of aryl amines into aryl nitriles.[1][2] This application note provides a detailed protocol for the synthesis of 3,5-dimethylbenzonitrile from 3,5-dimethylaniline. The procedure involves the diazotization of the primary aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[2][3]

Overall Reaction Scheme

The synthesis is a two-step process:

  • Diazotization: 3,5-Dimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding stable arenediazonium salt.[4]

  • Sandmeyer Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide, which facilitates the substitution of the diazonium group with a nitrile group, yielding this compound.[2][3]

Reaction Scheme: 3,5-Dimethylaniline to this compound

Figure 1. Overall reaction for the synthesis of this compound.

Experimental Workflow

The logical flow of the synthesis from starting material to the final purified product is outlined below.

G start Start: 3,5-Dimethylaniline diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium_salt Intermediate: 3,5-Dimethylbenzenediazonium Chloride diazotization->diazonium_salt sandmeyer Step 2: Sandmeyer Reaction (CuCN / NaCN) diazonium_salt->sandmeyer crude_product Crude Product Mixture sandmeyer->crude_product workup Step 3: Workup & Extraction (e.g., Steam Distillation, Ether Extraction) crude_product->workup purification Step 4: Purification (e.g., Vacuum Distillation) workup->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentFormulaMW ( g/mol )CAS No.Notes
3,5-DimethylanilineC₈H₁₁N121.18108-69-0Starting material.
Sodium NitriteNaNO₂69.007632-00-0Diazotizing agent.
Hydrochloric Acid (conc.)HCl36.467647-01-0~37% w/w.
Copper(I) CyanideCuCN89.56544-92-3Cyanating reagent. Highly toxic.[5]
Sodium CyanideNaCN49.01143-33-9Used to solubilize CuCN. Highly toxic.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent.
Sodium HydroxideNaOH40.001310-73-2For neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.

Experimental Protocol

SAFETY PRECAUTIONS: This procedure involves highly toxic cyanides (CuCN, NaCN) which liberate poisonous HCN gas upon contact with acids.[5] All steps involving cyanides must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Diazonium salts can be explosive when dry; do not isolate the intermediate.

Part 1: Preparation of the Diazonium Salt Solution
  • In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, combine 3,5-dimethylaniline (e.g., 0.20 mol, 24.2 g) and concentrated hydrochloric acid (e.g., 0.50 mol, 42 mL) with 100 mL of water.

  • Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (e.g., 0.22 mol, 15.2 g) in 50 mL of water.

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes. Maintain the temperature strictly between 0 °C and 5 °C.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. A clear, pale yellow solution of the diazonium salt should be obtained. Keep this solution cold for immediate use in the next step.

Part 2: The Sandmeyer Reaction
  • In a 1 L flask, prepare a solution of copper(I) cyanide (e.g., 0.25 mol, 22.4 g) and sodium cyanide (e.g., 0.55 mol, 27.0 g) in 200 mL of water. Gently warm the mixture to about 50-60 °C to facilitate dissolution, then cool to room temperature.

  • Carefully and slowly, add the cold diazonium salt solution from Part 1 to the copper cyanide solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from foaming over. The temperature may rise; maintain it below 50 °C using a water bath if necessary.

  • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours, then heat to 60-70 °C for 30 minutes to ensure the reaction goes to completion.

Part 3: Workup and Purification
  • Set up the apparatus for steam distillation. Steam distil the reaction mixture to isolate the crude this compound, which will co-distil with water as an oily layer.

  • Collect the distillate in a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with 10% NaOH solution (2 x 30 mL) followed by water (2 x 30 mL).

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Characterization Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

PropertyValue
Appearance White to light yellow solid[6]
Molecular Formula C₉H₉N[6][7]
Molecular Weight 131.17 g/mol [6][7]
CAS Number 22445-42-7[7]
¹H NMR Consistent with structure[6]
IR Spectrum Data available in NIST WebBook[7]
Purity (GC) >99% achievable[6]

Expected Yield: Typical yields for Sandmeyer cyanation reactions range from 50% to 90%, depending on the substrate and reaction conditions.[1]

Summary

This protocol details a standard and effective method for synthesizing this compound from 3,5-dimethylaniline. The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a valuable route for the introduction of a nitrile functional group, which can be further elaborated into other functionalities like carboxylic acids or amines.[3] Adherence to the described safety precautions, especially when handling cyanides, is critical for the safe execution of this synthesis.

References

One-Pot Synthesis of Substituted Benzonitriles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Substituted benzonitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. Their synthesis is a cornerstone of modern organic chemistry. One-pot methodologies, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. This document provides detailed application notes and protocols for several robust one-pot methods for the synthesis of substituted benzonitriles, tailored for researchers, scientists, and professionals in drug development.

I. Palladium-Catalyzed One-Pot Cyanation of Aryl Halides

The palladium-catalyzed cyanation of aryl halides stands as a premier method for introducing the nitrile functionality onto an aromatic ring. This approach is valued for its broad substrate scope and functional group tolerance.

Application Notes:

This one-pot protocol is particularly useful for the late-stage functionalization of complex molecules due to its mild reaction conditions. A variety of palladium catalysts and cyanide sources can be employed, allowing for optimization based on substrate reactivity and cost considerations. Common cyanide sources include potassium ferrocyanide (K₄[Fe(CN)₆]), a less toxic alternative to simple alkali metal cyanides, and zinc cyanide (Zn(CN)₂).[1][2] The choice of ligands, bases, and solvents is crucial for achieving high yields and preventing catalyst deactivation.[2] Microwave-assisted synthesis can significantly reduce reaction times.[1]

Experimental Workflow:

start Start reagents Combine Aryl Halide, Pd Catalyst, Ligand, Base, and Cyanide Source in Solvent start->reagents reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Substituted Benzonitrile purification->product

Caption: General workflow for the one-pot Pd-catalyzed cyanation of aryl halides.

Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide[2]
  • Reagents:

    • Aryl halide (1.0 mmol)

    • Zinc cyanide (Zn(CN)₂, 0.66 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Phosphine ligand (e.g., PPh₃, 4-10 mol%)

    • Solvent: THF/H₂O (1:5, 3.0 mL)

  • Procedure:

    • To a reaction vessel, add the aryl halide, zinc cyanide, palladium catalyst, and phosphine ligand.

    • Add the THF/H₂O solvent mixture.

    • Seal the vessel and stir the reaction mixture at room temperature to 40 °C for 18 hours.

    • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted benzonitrile.

Quantitative Data Summary: Palladium-Catalyzed Cyanation
EntryAryl HalideCatalyst (mol%)Cyanide SourceConditionsYield (%)Reference
14-BromotoluenePd(OAc)₂ (2) / PPh₃ (4)Zn(CN)₂THF/H₂O, rt, 18h95[2]
24-IodoanisolePd(OAc)₂ (2) / PPh₃ (4)Zn(CN)₂THF/H₂O, rt, 18h98[2]
32-BromonaphthalenePd/C (2) / dppf (4)Zn(CN)₂DMAC, 110°C, 12h98[3]
44-ChlorobenzonitrilePd/C (2) / dppf (4)Zn(CN)₂DMAC, 110°C, 12h93[3]
53-BromopyridinePd(OAc)₂ (10) / PPh₃ (22)Zn(CN)₂DME, 150°C, MW85[4]

II. One-Pot Synthesis of Benzonitriles from Aldehydes

The direct conversion of aldehydes to nitriles in a single pot is a highly attractive transformation, often proceeding through an in-situ generated aldoxime intermediate. These methods typically employ mild and readily available reagents.

Application Notes:

This approach is advantageous for its operational simplicity and the use of inexpensive starting materials. Various dehydrating agents or catalysts can be used in conjunction with hydroxylamine hydrochloride to facilitate the transformation.[5][6] A notable method involves the use of "activated DMSO," which serves as both the solvent and a promoter for the dehydration step, obviating the need for an external catalyst.[7] Microwave irradiation can be employed to accelerate the reaction.[5][8]

Experimental Workflow:

start Start reagents Combine Aldehyde and Hydroxylamine Hydrochloride in Solvent with Catalyst/Reagent start->reagents reaction Heat Reaction Mixture (Reflux or Microwave) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification product Substituted Benzonitrile purification->product

Caption: General workflow for the one-pot synthesis of benzonitriles from aldehydes.

Protocol 2: DMSO-Mediated Synthesis from Aldehydes[7]
  • Reagents:

    • Aldehyde (1.0 mmol)

    • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 equiv)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde in DMSO.

    • Add hydroxylamine hydrochloride to the solution.

    • Heat the reaction mixture at 70-140 °C and monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the pure benzonitrile. If the product is an oil, extract with an appropriate organic solvent.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Ferrous Sulfate Catalyzed Synthesis from Aldehydes[6]
  • Reagents:

    • Aldehyde (1.0 mmol)

    • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv)

    • Anhydrous ferrous sulfate (FeSO₄, catalyst)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Combine the aldehyde, hydroxylamine hydrochloride, and a catalytic amount of anhydrous ferrous sulfate in DMF.

    • Reflux the reaction mixture for 3-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired benzonitrile.

Quantitative Data Summary: One-Pot Synthesis from Aldehydes
EntryAldehydeReagents/CatalystSolventConditionsYield (%)Reference
14-BromobenzaldehydeNH₂OH·HClDMSO140°C, 5h98[7]
24-NitrobenzaldehydeNH₂OH·HClDMSO140°C, 5h99[7]
3BenzaldehydeNH₂OH·HCl / FeSO₄DMFReflux, 3.2h92[6]
44-ChlorobenzaldehydeNH₂OH·HCl / FeSO₄DMFReflux, 3h95[6]
54-MethoxybenzaldehydeNH₂OH·HCl / Na₂SO₄, NaHCO₃Dry MediaMW, 1.5 min94[5]
62-NaphthaldehydeNH₂OH·HCl, Ac₂ONeatMW, 150°C, 5 min90[8]

III. One-Pot Synthesis of Benzonitriles from Benzyl Halides

This method provides a direct route to aryl nitriles from readily available benzyl halides through a tandem substitution and oxidative rearrangement.

Application Notes:

This protocol is particularly effective for the conversion of benzyl bromides and chlorides to the corresponding benzonitriles. The reaction proceeds via an in-situ generated benzyl azide, which then undergoes an oxidative rearrangement.[9] This method is tolerant of a range of functional groups and offers a valuable alternative to traditional cyanation methods.

Experimental Workflow:

start Start reagents Combine Benzyl Halide, Sodium Azide, TBAB, and Oxidant in Solvent start->reagents reaction Stir at Room Temperature reagents->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup purification Purification by Column Chromatography workup->purification product Substituted Benzonitrile purification->product

Caption: General workflow for the one-pot synthesis of benzonitriles from benzyl halides.

Protocol 4: Tandem Azidation/Oxidative Rearrangement of Benzyl Halides[9]
  • Reagents:

    • Benzyl halide (0.5 mmol)

    • Sodium azide (NaN₃, 1.5 equiv)

    • Tetrabutylammonium bromide (TBAB, 0.1 equiv)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

  • Procedure:

    • To a solution of the benzyl halide in the chosen solvent, add sodium azide and TBAB.

    • Stir the mixture at room temperature for the time required for the complete consumption of the starting material (monitored by TLC).

    • Add DDQ to the reaction mixture and continue stirring at room temperature until the intermediate benzyl azide is fully converted.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the mixture with an organic solvent (e.g., CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure aryl nitrile.

Quantitative Data Summary: One-Pot Synthesis from Benzyl Halides
EntryBenzyl HalideOxidantSolventTime (h)Yield (%)Reference
1Benzyl bromideDDQDCE1284[9]
24-Methylbenzyl bromideDDQDCE1282[9]
34-Methoxybenzyl chlorideDDQMeCN1278[9]
44-Chlorobenzyl bromideDDQDCE1280[9]
52-Naphthylmethyl bromideDDQDCE1275[9]

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.

References

Application Notes and Protocols: The Role of 3,5-Dimethylbenzonitrile Derivatives in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,5-dimethylbenzonitrile derivatives, specifically focusing on 3,5-dimethyl-4-hydroxybenzonitrile, as a crucial intermediate in the production of antiviral therapeutics. The protocols and data presented are intended to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound and its hydroxylated analogue, 3,5-dimethyl-4-hydroxybenzonitrile, are versatile chemical building blocks in organic synthesis.[1] Of particular significance is the role of 3,5-dimethyl-4-hydroxybenzonitrile as a key precursor in the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][3] Etravirine is an important component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection, particularly in cases with resistance to first-generation NNRTIs.[3][4][5] The structural rigidity and substitution pattern of the 3,5-dimethyl-4-hydroxyphenyl moiety are crucial for the potent and selective inhibition of the HIV-1 reverse transcriptase enzyme.[3]

This document outlines the synthetic pathways leveraging 3,5-dimethyl-4-hydroxybenzonitrile for the preparation of diarylpyrimidine-based NNRTIs, provides detailed experimental protocols for key transformations, and summarizes relevant quantitative data.

Synthesis of a Key Pharmaceutical Intermediate: Etravirine

The synthesis of Etravirine from 3,5-dimethyl-4-hydroxybenzonitrile involves a multi-step process, which is a cornerstone for the production of this vital anti-HIV drug.[2][3] A common synthetic strategy involves the condensation of 3,5-dimethyl-4-hydroxybenzonitrile with a substituted pyrimidine, followed by subsequent functional group manipulations to yield the final active pharmaceutical ingredient (API).

A representative synthetic scheme for Etravirine is depicted below:

Etravirine Synthesis Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Intermediate Synthesis cluster_final_steps Final Steps 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Intermediate_V 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile 2,4,6-Trichloropyrimidine->Intermediate_V Condensation 3,5-Dimethyl-4-hydroxybenzonitrile 3,5-Dimethyl-4-hydroxybenzonitrile 3,5-Dimethyl-4-hydroxybenzonitrile->Intermediate_V Intermediate_VI 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile Intermediate_V->Intermediate_VI Condensation 4-Aminobenzonitrile 4-Aminobenzonitrile 4-Aminobenzonitrile->Intermediate_VI Intermediate_IV 4-[[6-amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile Intermediate_VI->Intermediate_IV Ammonolysis Etravirine Etravirine Intermediate_IV->Etravirine Halogenation

A generalized synthetic workflow for the production of Etravirine.

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic procedures for Etravirine and its intermediates.

Table 1: Synthesis of 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile (Intermediate V)

Starting Material 1Starting Material 2SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
2,4,6-Trichloropyrimidine3,5-Dimethyl-4-hydroxybenzonitrile1,4-DioxaneN,N-diisopropylethylamine702Not specified[6][7]

Table 2: Synthesis of 4-[[6-amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (Intermediate IV)

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Intermediate VIAqueous Ammonia1,4-Dioxane120-12510-1280[8]

Table 3: Synthesis of Etravirine from Intermediate IV

Starting MaterialReagentSolventTemperature (°C)Reaction TimeYield (%)Purity (HPLC)Reference
Intermediate IVBromineDichloromethane0-5Not specified80.2Not specified[5]
Intermediate IVN-BromosuccinimideDichloromethaneNot specifiedNot specified8992.8 Area %[9]

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of Etravirine.

Protocol 1: Synthesis of 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile (Intermediate V) [6][7][8]

  • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in 1,4-dioxane.

  • Add 3,5-dimethyl-4-hydroxybenzonitrile (1.0 eq) to the solution under stirring.

  • Add N,N-diisopropylethylamine (2.0 eq) to the solution over a period of 30 minutes.

  • Heat the reaction mixture to 70°C and stir for 2 hours.

  • Cool the reaction mixture slowly to 15°C.

  • Filter the obtained product and wash the cake with 1,4-dioxane.

  • Finally, wash the cake with water to obtain the desired product.

Protocol 2: Synthesis of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (Intermediate VI)

Note: This protocol is a subsequent step to Protocol 1 and uses its product.

  • Condense Intermediate V with 4-aminobenzonitrile in a suitable inert solvent.[6]

Protocol 3: Synthesis of 4-[[6-amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (Intermediate IV) [8]

  • Add aqueous ammonia (25%) to a solution of Intermediate VI in 1,4-dioxane.

  • Heat the reaction mixture in a pressure autoclave at 120°C and maintain the temperature at 120-125°C for 10-12 hours.

  • Cool the reaction mass to 50°C, then reheat to 70-80°C.

  • Slowly add water to the reaction mixture.

  • Gradually cool the mixture to 10°C and filter to obtain a wet cake.

  • Dry the cake to get the desired product.

Protocol 4: Synthesis of Etravirine (Halogenation of Intermediate IV) [5]

  • Dissolve Intermediate IV in dichloromethane and cool the solution to 0-5°C.

  • Add a solution of bromine in dichloromethane to the cooled solution.

  • After the reaction is complete, perform a work-up procedure.

  • Clarify the solution with charcoal and distill off the methanol.

  • Recrystallize the residue from ethyl acetate.

  • Filter the crystals and dry under vacuum at 55-60°C to yield Etravirine.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distant from the active site. This binding induces a conformational change in the enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA. This ultimately halts the replication of the virus.[3]

NNRTI_Mechanism_of_Action HIV_Virus HIV Virus Viral_RNA Viral RNA HIV_Virus->Viral_RNA releases Reverse_Transcriptase Reverse Transcriptase (RT Enzyme) Viral_RNA->Reverse_Transcriptase template for Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA synthesizes (inhibited) Replication_Blocked Viral Replication Blocked Reverse_Transcriptase->Replication_Blocked inhibition leads to NNRTI_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Binding_Pocket->Reverse_Transcriptase part of Etravirine Etravirine (NNRTI) Etravirine->NNRTI_Binding_Pocket binds to

Mechanism of action of Etravirine as an NNRTI.

Conclusion

This compound derivatives, particularly 3,5-dimethyl-4-hydroxybenzonitrile, are indispensable intermediates in the synthesis of modern antiviral drugs. The synthetic routes to Etravirine highlight the strategic importance of this building block in constructing complex pharmaceutical agents. The provided protocols and data serve as a valuable resource for chemists and researchers engaged in the development of novel therapeutics. Further exploration of derivatives of this compound may lead to the discovery of new drug candidates with improved efficacy and resistance profiles.

References

Application Notes: 3,5-Dimethylbenzonitrile as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-dimethylbenzonitrile as a starting material for the synthesis of potential new agrochemicals. The focus is on its conversion to key intermediates, such as 3,5-dimethylaniline, and their subsequent elaboration into active ingredients targeting critical biological pathways in pests and fungi.

Introduction

This compound is a readily available aromatic nitrile that serves as a valuable scaffold in organic synthesis. Its dimethyl substitution pattern offers steric and electronic properties that can be exploited to design novel bioactive molecules. A key transformation of this compound is its reduction to 3,5-dimethylaniline, a versatile intermediate for the synthesis of a variety of agrochemicals, including insecticides and fungicides.[1][2] This document outlines the synthetic pathways and biological rationale for developing new agrochemicals based on this building block.

Synthetic Pathways and Key Intermediates

The primary synthetic strategy involves the initial reduction of this compound to 3,5-dimethylaniline. This can be achieved through various catalytic hydrogenation methods.

Reduction of this compound to 3,5-Dimethylaniline

The conversion of the nitrile functionality to an amine is a fundamental step. Catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and efficient method.

G This compound This compound 3,5-Dimethylaniline 3,5-Dimethylaniline This compound->3,5-Dimethylaniline Reduction (e.g., H2, Pd/C)

Caption: Conversion of this compound.

Application in Insecticide Synthesis: Phenylpyrazole Derivatives

3,5-Dimethylaniline can serve as a precursor for the synthesis of phenylpyrazole insecticides, which are a class of broad-spectrum insecticides. A well-known example of this class is Fipronil.[3] The mode of action for phenylpyrazole insecticides involves the blockage of GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[1][4][5]

Proposed Synthesis of a Novel Phenylpyrazole Insecticide

A hypothetical synthetic route to a novel phenylpyrazole insecticide starting from 3,5-dimethylaniline is outlined below. This pathway is analogous to established methods for the synthesis of other phenylpyrazole insecticides.[6][7][8]

G cluster_0 Synthesis of Phenylhydrazine Intermediate cluster_1 Pyrazole Ring Formation cluster_2 Final Product 3,5-Dimethylaniline 3,5-Dimethylaniline Diazonium Salt Diazonium Salt 3,5-Dimethylaniline->Diazonium Salt 1. NaNO2, HCl 3,5-Dimethylphenylhydrazine 3,5-Dimethylphenylhydrazine Diazonium Salt->3,5-Dimethylphenylhydrazine 2. Reduction (e.g., SnCl2) Phenylpyrazole Core Phenylpyrazole Core 3,5-Dimethylphenylhydrazine->Phenylpyrazole Core Condensation with a β-keto-nitrile Novel Phenylpyrazole Insecticide Novel Phenylpyrazole Insecticide Phenylpyrazole Core->Novel Phenylpyrazole Insecticide Further functionalization

Caption: Phenylpyrazole insecticide synthesis workflow.

Biological Activity and Efficacy

The efficacy of phenylpyrazole insecticides is typically evaluated through bioassays against common agricultural pests. Key parameters to determine are the Lethal Dose (LD50) and the concentration required to inhibit 50% of a biological process (IC50).

ParameterDescriptionTypical Range for Phenylpyrazoles
LD50 (Oral, Rat) Acute toxicity in mammals.90 - 150 mg/kg
LD50 (Contact, Insect) Potency against target pests.Varies by species (ng/insect)
IC50 (GABA Receptor) In vitro binding affinity to the target site.Low nanomolar (nM) range

Note: The data presented are typical values for the phenylpyrazole class of insecticides and would need to be determined experimentally for a novel compound.

Application in Fungicide Synthesis: Strobilurin Analogs

3,5-Dimethylaniline can be converted to 3,5-dimethylphenol, which can then be used as a building block for strobilurin-type fungicides. Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi.[6][9]

Proposed Synthesis of a Strobilurin Analog

A potential synthetic route to a novel strobilurin analog from 3,5-dimethylphenol is presented. This involves the diazotization of 3,5-dimethylaniline followed by hydrolysis to the phenol, and subsequent etherification and coupling reactions.

G 3,5-Dimethylaniline 3,5-Dimethylaniline 3,5-Dimethylphenol 3,5-Dimethylphenol 3,5-Dimethylaniline->3,5-Dimethylphenol 1. Diazotization 2. Hydrolysis Phenoxy Intermediate Phenoxy Intermediate 3,5-Dimethylphenol->Phenoxy Intermediate Etherification Strobilurin Analog Strobilurin Analog Phenoxy Intermediate->Strobilurin Analog Coupling with a β-methoxyacrylate derivative

Caption: Strobilurin analog synthesis workflow.

Biological Activity and Efficacy

The antifungal activity of strobilurin analogs is assessed against a range of plant pathogenic fungi. The Minimum Inhibitory Concentration (MIC) and the effective concentration to control 50% of disease (EC50) are important metrics.

ParameterDescriptionTypical Range for Strobilurins
EC50 (Fungal Growth) In vitro efficacy against target fungi.0.01 - 1 µg/mL
MIC (Fungal Growth) Minimum concentration to inhibit visible growth.Varies by fungal species
Field Efficacy Disease control under field conditions.Varies by crop and disease

Note: The data presented are typical values for the strobilurin class of fungicides and would require experimental verification for a new analog.

Experimental Protocols

Protocol for the Reduction of this compound to 3,5-Dimethylaniline

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • In a high-pressure reactor, dissolve this compound (1 equivalent) in ethanol.

  • Carefully add the Pd/C catalyst (typically 1-5 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (pressure will vary depending on the setup, e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield crude 3,5-dimethylaniline.

  • The crude product can be purified by distillation or chromatography if necessary.

Protocol for the Diazotization of 3,5-Dimethylaniline

Materials:

  • 3,5-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Water

  • Ice

Procedure:

  • In a beaker, dissolve 3,5-dimethylaniline (1 equivalent) in a mixture of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1-1.1 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C with vigorous stirring.

  • After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.

  • The resulting diazonium salt solution is typically used immediately in the next synthetic step.

Safety Note: Diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Through its conversion to key intermediates like 3,5-dimethylaniline and 3,5-dimethylphenol, it provides access to promising insecticidal and fungicidal scaffolds such as phenylpyrazoles and strobilurins. The protocols and synthetic strategies outlined in these application notes offer a foundation for researchers to explore the potential of this building block in the development of next-generation crop protection agents.

References

Application Notes and Protocols: 3,5-Dimethylbenzonitrile in Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of commercially significant dyes or pigments synthesized directly from 3,5-dimethylbenzonitrile. The following application notes and protocols are therefore hypothetical and based on the established reactivity of the benzonitrile and activated methyl functional groups. These are intended to serve as a foundational guide for researchers exploring the potential of this compound as a novel building block in colorant synthesis.

Introduction

This compound is an aromatic compound featuring a nitrile group and two methyl substituents on the benzene ring.[1] The electron-withdrawing nature of the nitrile group activates the methyl groups, making them susceptible to condensation reactions.[2][3] This unique combination of reactive sites suggests its potential as a precursor for various classes of dyes and pigments. This document outlines hypothetical applications of this compound in the synthesis of azo dyes, methine dyes, and diketopyrrolopyrrole (DPP) pigments, providing detailed experimental protocols and expected (hypothetical) characteristics.

Hypothetical Application 1: Synthesis of Azo Dyes via an Amino Intermediate

The nitrile group of this compound can be reduced to a primary amine, yielding 3,5-dimethylbenzylamine. This amine can then undergo diazotization and coupling reactions to form azo dyes. Azo dyes are a large and important class of colorants with wide applications.[4]

Experimental Protocol: Synthesis of a Hypothetical Monoazo Dye

Step 1: Reduction of this compound to 3,5-Dimethylbenzylamine

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.05 mol) in 100 mL of anhydrous ethanol.

  • Carefully add sodium borohydride (0.1 mol) portion-wise to the stirred solution.

  • After the initial reaction subsides, add a solution of cobalt(II) chloride hexahydrate (0.01 mol) in 20 mL of ethanol dropwise.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully add 50 mL of 2M hydrochloric acid to quench the excess reducing agent.

  • Basify the solution with 2M sodium hydroxide until a pH of >10 is achieved.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 3,5-dimethylbenzylamine.

Step 2: Diazotization of 3,5-Dimethylbenzylamine

  • Dissolve 3,5-dimethylbenzylamine (0.01 mol) in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water in a 100 mL beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (0.011 mol) in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 3: Coupling with N,N-dimethylaniline

  • In a separate 250 mL beaker, dissolve N,N-dimethylaniline (0.01 mol) in 20 mL of 10% aqueous hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

  • Maintain the temperature below 5 °C and continue stirring for 1 hour. A colored precipitate will form.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Filter the precipitated dye, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

Hypothetical Data
PropertyHypothetical Value
Dye Name4-((3,5-Dimethylbenzyl)diazenyl)-N,N-dimethylaniline
AppearanceDeep Red Powder
Yield85%
Melting Point175-180 °C
λmax (in Ethanol)520 nm
Molar Extinction Coefficient (ε)45,000 L mol⁻¹ cm⁻¹

Experimental Workflow Diagram

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A This compound B NaBH4, CoCl2*6H2O Ethanol, Reflux A->B C 3,5-Dimethylbenzylamine B->C D 3,5-Dimethylbenzylamine E NaNO2, HCl 0-5 °C D->E F Diazonium Salt E->F G Diazonium Salt H N,N-dimethylaniline 0-5 °C G->H I Hypothetical Azo Dye H->I G A This compound C Acetic Anhydride, Piperidine 120 °C A->C B 4-(Dimethylamino)benzaldehyde B->C D Hypothetical Styryl Dye C->D G A This compound C Sodium tert-amyloxide tert-amyl alcohol, Reflux A->C B Diethyl Succinate B->C D Condensation Reaction C->D E Hypothetical DPP Pigment D->E

References

Application Notes and Protocols: 3,5-Dimethylbenzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzonitrile is a versatile aromatic nitrile that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern and the reactivity of the nitrile group allow for its incorporation into diverse ring systems, including 1,3,5-triazines, pyridines, and pyrimidines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds derived from this compound.

Synthesis of 2,4,6-Tris(3,5-dimethylphenyl)-1,3,5-triazine

Symmetrically substituted 1,3,5-triazines can be synthesized through the cyclotrimerization of the corresponding nitrile.[1] In the case of this compound, this reaction yields 2,4,6-tris(3,5-dimethylphenyl)-1,3,5-triazine, a C3-symmetric molecule with potential applications in materials science and as a scaffold in medicinal chemistry. The cyclotrimerization can be effectively catalyzed by a low-valent titanium species generated in situ from titanium (IV) chloride and a reducing agent like magnesium.

Reaction Pathway: Cyclotrimerization of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound 3 x this compound Catalyst TiCl4 / Mg This compound->Catalyst Cyclotrimerization Triazine 2,4,6-Tris(3,5-dimethylphenyl)-1,3,5-triazine Catalyst->Triazine Solvent Solvent (e.g., THF) Temperature High Temperature (e.g., 150°C)

Cyclotrimerization of this compound to form a 1,3,5-triazine derivative.
Quantitative Data

ReactantCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Benzonitrile (analogous)TiCl₄(thf)₂ / MgNone15015~70-80[2]
p-Tolunitrile (analogous)TiCl₄(thf)₂ / MgNone15015~70-80[2]

Note: The yields are based on analogous reactions with benzonitrile and p-tolunitrile as reported in the literature. Similar yields can be expected for this compound under optimized conditions.

Experimental Protocol: Titanium-Catalyzed Cyclotrimerization

This protocol is adapted from a general procedure for the cyclotrimerization of benzonitriles.[2]

Materials:

  • This compound

  • Titanium (IV) chloride (TiCl₄) or Titanium (IV) chloride tetrahydrofuran complex (TiCl₄(thf)₂)

  • Magnesium (Mg) powder

  • Anhydrous tetrahydrofuran (THF) (optional, as the reaction can be run neat)

  • Toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

  • In a glovebox or under an inert atmosphere, add magnesium powder (2 mol%) to a reaction vessel.

  • Add the titanium catalyst, such as TiCl₄(thf)₂ (0.5 mol%).

  • Add this compound to the reaction vessel. The reaction can be performed without a solvent.

  • Seal the vessel and heat the mixture to 150°C with stirring for 15 hours.

  • After cooling to room temperature, the reaction mixture is carefully quenched.

  • The crude product can be purified by recrystallization from a suitable solvent like hot toluene.

Synthesis of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs.[3][4] One powerful method for constructing substituted pyridines is the cobalt-catalyzed [2+2+2] cycloaddition of nitriles with two alkyne molecules.[5] This approach allows for the modular synthesis of highly substituted pyridines. By using this compound as the nitrile component, a 3,5-dimethylphenyl group can be incorporated at the 2-position of the pyridine ring.

Reaction Pathway: Cobalt-Catalyzed [2+2+2] Cycloaddition

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Nitrile This compound Catalyst Cobalt Catalyst (e.g., Co(OAc)₂/bpy/Zn/ZnI₂) Nitrile->Catalyst Diyne α,ω-Diyne Diyne->Catalyst [2+2+2] Cycloaddition Pyridine Substituted Pyridine Catalyst->Pyridine

Cobalt-catalyzed synthesis of a substituted pyridine from this compound and a diyne.
Experimental Protocol: Cobalt-Catalyzed Pyridine Synthesis

This is a general protocol based on cobalt-catalyzed cycloaddition reactions.[5]

Materials:

  • This compound

  • An α,ω-diyne

  • Cobalt(II) acetate (Co(OAc)₂)

  • 2,2'-Bipyridine (bpy)

  • Zinc (Zn) powder

  • Zinc iodide (ZnI₂)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a glovebox or under an inert atmosphere, combine Co(OAc)₂ (catalytic amount), bpy (catalytic amount), Zn powder, and ZnI₂ in a reaction vessel.

  • Add the anhydrous solvent, followed by the α,ω-diyne and this compound.

  • Stir the reaction mixture at the appropriate temperature (which may range from room temperature to elevated temperatures) until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction is worked up by standard procedures, which may include filtration to remove solids and purification of the product by column chromatography.

Synthesis of Substituted Pyrimidines

The pyrimidine ring is another crucial heterocycle in drug discovery, forming the core of many antiviral, antibacterial, and anticancer agents.[6][7] A classic method for pyrimidine synthesis is the Pinner reaction, which involves the condensation of an amidine with a 1,3-dicarbonyl compound.[4][8] this compound can be converted to the corresponding amidine, which can then be used in a Pinner-type synthesis to produce pyrimidines bearing a 3,5-dimethylphenyl substituent.

Reaction Pathway: Pinner-Type Pyrimidine Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Nitrile This compound Amidine 3,5-Dimethylbenzamidine Nitrile->Amidine Pinner Reaction Intermediate Amidine_Formation 1. HCl, Ethanol 2. NH₃ Base Base (e.g., NaOEt) Amidine->Base Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Base Condensation Pyrimidine Substituted Pyrimidine Base->Pyrimidine

Pinner-type synthesis of a substituted pyrimidine from this compound.
Experimental Protocol: Pinner-Type Pyrimidine Synthesis

This is a generalized two-step protocol.

Step 1: Synthesis of 3,5-Dimethylbenzamidine Hydrochloride

  • Dissolve this compound in an anhydrous alcohol (e.g., ethanol) and cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until saturation.

  • Allow the mixture to stand at a low temperature to form the imidate hydrochloride precipitate.

  • Isolate the precipitate and react it with ammonia in an alcoholic solution to form the amidine hydrochloride.

Step 2: Condensation to form the Pyrimidine

  • Prepare a solution of a base, such as sodium ethoxide, in ethanol.

  • Add the 3,5-dimethylbenzamidine hydrochloride and a 1,3-dicarbonyl compound (e.g., a β-ketoester or malonic ester).

  • Reflux the reaction mixture for several hours.

  • After cooling, neutralize the mixture and extract the product.

  • Purify the pyrimidine derivative by recrystallization or column chromatography.

Applications in Drug Development

While specific biological activity data for heterocyclic compounds derived directly from this compound is limited in the public domain, the resulting scaffolds are of high interest in drug discovery.

  • 1,3,5-Triazine derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[9] The 2,4,6-tris(3,5-dimethylphenyl)-1,3,5-triazine core can be further functionalized to explore its therapeutic potential.

  • Pyridine derivatives are ubiquitous in pharmaceuticals and are known to exhibit diverse biological activities, including acting as enzyme inhibitors and receptor antagonists.[3][4]

  • Pyrimidine derivatives are fundamental components of nucleobases and are found in many clinically used drugs, including anticancer and antiviral agents.[6][7] The incorporation of the 3,5-dimethylphenyl group can influence the compound's lipophilicity and binding interactions with biological targets.

Further research is warranted to explore the specific biological activities of these and other heterocyclic compounds synthesized from this compound. The synthetic protocols provided here offer a starting point for the generation of compound libraries for screening and lead optimization in drug discovery programs.

References

Application Note: Synthesis of 3,5-Dimethylbenzoic Acid via Hydrolysis of 3,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethylbenzoic acid is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides. One common laboratory-scale method for its preparation is the hydrolysis of 3,5-dimethylbenzonitrile. This process involves the conversion of the nitrile functional group (-CN) into a carboxylic acid functional group (-COOH) through the action of water, typically under acidic or basic conditions. This document provides detailed protocols for both acidic and basic hydrolysis of this compound.

The hydrolysis of nitriles is a fundamental transformation in organic chemistry.[1][2] Under acidic conditions, the nitrile is heated with a strong acid, such as hydrochloric or sulfuric acid, to yield the corresponding carboxylic acid and an ammonium salt.[1][2][3] In contrast, basic hydrolysis involves heating the nitrile with a strong base, like sodium hydroxide or potassium hydroxide, which initially forms a carboxylate salt.[1][3] Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and afford the final carboxylic acid product.[1][2] The choice between acidic and basic hydrolysis often depends on the overall stability of the substrate to the reaction conditions.

Experimental Protocols

This section details the methodologies for the acidic and basic hydrolysis of this compound.

Materials and Equipment
  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Protocol 1: Acidic Hydrolysis

This protocol outlines the procedure for the hydrolysis of this compound under acidic conditions.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Reagent Addition : Slowly and carefully add an excess of aqueous acid (e.g., 5-10 M H₂SO₄ or HCl). The reaction is typically performed by heating the nitrile under reflux with a dilute acid.[1][2]

  • Reaction : Heat the mixture to reflux using a heating mantle or oil bath and maintain the reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. The 3,5-dimethylbenzoic acid may precipitate out upon cooling.

  • Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4]

Protocol 2: Basic Hydrolysis

This protocol describes the hydrolysis of this compound under basic conditions.

  • Reaction Setup : In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, place this compound.

  • Reagent Addition : Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10-20% w/v). The nitrile is heated under reflux with the alkali solution.[1][2]

  • Reaction : Heat the mixture to reflux and continue heating for several hours until the reaction is complete, as indicated by TLC. During the reaction, ammonia gas is typically evolved.[1]

  • Work-up : Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with an organic solvent like diethyl ether to remove any unreacted starting material.

  • Acidification : Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic (typically pH 2-3).[5] This will cause the 3,5-dimethylbenzoic acid to precipitate.

  • Isolation : Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification : The crude 3,5-dimethylbenzoic acid can be purified by recrystallization.[4] An alternative purification method involves an acid-base extraction.[6]

Data Presentation

The following table summarizes the key quantitative data for a typical hydrolysis reaction.

ParameterAcidic HydrolysisBasic Hydrolysis
Starting Material This compoundThis compound
Reagent 5-10 M H₂SO₄ or HCl (excess)10-20% aq. NaOH or KOH (excess)
Solvent WaterWater
Temperature RefluxReflux
Reaction Time 2-6 hours (monitor by TLC)2-6 hours (monitor by TLC)
Work-up Cooling and precipitationExtraction, then acidification and precipitation
Purification RecrystallizationRecrystallization, Acid-base extraction
Expected Yield 60-90%70-95%

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

hydrolysis_reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound condition H⁺ or OH⁻ Heat (Reflux) H2O H₂O 3,5-Dimethylbenzoic_Acid 3,5-Dimethylbenzoic Acid condition->3,5-Dimethylbenzoic_Acid NH4X NH₄⁺X⁻ (acidic) or NH₃ (basic) condition->NH4X

Caption: Chemical scheme for the hydrolysis of this compound.

experimental_workflow cluster_acid Acidic Hydrolysis Work-up cluster_base Basic Hydrolysis Work-up start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup add_reagents Add this compound and Acid/Base Solution setup->add_reagents reflux Heat to Reflux (Monitor by TLC) add_reagents->reflux cool Cool to Room Temperature reflux->cool acid_precipitate Precipitate Product cool->acid_precipitate Acidic Route base_extract Extract with Organic Solvent cool->base_extract Basic Route acid_filter Filter and Wash with Water acid_precipitate->acid_filter acid_purify Purify by Recrystallization acid_filter->acid_purify finish End (Pure 3,5-Dimethylbenzoic Acid) acid_purify->finish base_acidify Acidify Aqueous Layer to Precipitate base_extract->base_acidify base_filter Filter and Wash with Water base_acidify->base_filter base_purify Purify by Recrystallization base_filter->base_purify base_purify->finish

Caption: Experimental workflow for the synthesis of 3,5-dimethylbenzoic acid.

References

Application Notes and Protocols: Reduction of 3,5-Dimethylbenzonitrile to 3,5-Dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Overview

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a crucial route to a versatile class of compounds. 3,5-Dimethylbenzylamine, the product of the reduction of 3,5-dimethylbenzonitrile, is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the primary amine functionality allows for a wide range of subsequent chemical modifications, such as amidation, alkylation, and arylation, making it a key intermediate in the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the reduction of this compound to 3,5-dimethylbenzylamine. Two primary and robust methodologies are presented: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄). A comparative analysis of these methods is offered to aid researchers in selecting the most appropriate conditions based on available equipment, scale, and desired outcome.

Comparative Data of Reduction Methods

The selection of a reduction method for this compound depends on several factors, including the desired selectivity, reaction scale, and safety considerations. Below is a summary of typical reaction conditions and expected outcomes for the reduction of benzonitriles, which are analogous to the target substrate.

MethodReagent/CatalystSolventTemperature (°C)Time (h)PressureTypical Yield (%)
Catalytic Hydrogenation Raney® NickelMethanol/Ammonia25-1002-1250-500 psi H₂85-95
Chemical Reduction Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF0 to reflux2-6Atmospheric80-90

Note: The data presented is based on typical reductions of benzonitriles and may require optimization for this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of this compound to 3,5-dimethylbenzylamine using catalytic hydrogenation with Raney® Nickel. This method is highly efficient and scalable, making it suitable for both laboratory and industrial applications.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia solution (7N in methanol)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 2.0 g) with deionized water (3 x 20 mL) followed by anhydrous methanol (3 x 20 mL) to remove any residual water.

  • Reaction Setup: To a high-pressure reactor vessel, add this compound (e.g., 13.1 g, 0.1 mol), anhydrous methanol (100 mL), and the 7N ammonia solution in methanol (15 mL). The ammonia is added to suppress the formation of secondary amine byproducts.

  • Catalyst Addition: Carefully add the washed Raney® Nickel to the reactor vessel under a stream of inert gas (e.g., argon or nitrogen) to prevent ignition of the catalyst.

  • Hydrogenation: Seal the reactor and purge the system with hydrogen gas several times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi) and begin vigorous stirring. Heat the reaction mixture to the desired temperature (e.g., 60°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney® Nickel catalyst. Caution: The filter cake containing Raney® Nickel is pyrophoric and should be kept wet and disposed of properly.

  • Isolation of Product: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt to yield 3,5-dimethylbenzylamine.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of this compound using the powerful reducing agent, lithium aluminum hydride (LiAlH₄). This method is well-suited for smaller-scale laboratory syntheses.[1][2]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (15% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with an inert gas (e.g., argon or nitrogen).

  • LAH Suspension: Suspend LiAlH₄ (e.g., 5.7 g, 0.15 mol) in anhydrous diethyl ether (150 mL) in the flask and cool the mixture to 0°C using an ice bath.

  • Substrate Addition: Dissolve this compound (e.g., 13.1 g, 0.1 mol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours to ensure complete reduction.

  • Reaction Quenching (Fieser work-up): Cool the reaction mixture back to 0°C with an ice bath. Caution: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and carefully in a well-ventilated fume hood.

    • Slowly and dropwise add deionized water (5.7 mL).

    • Slowly and dropwise add 15% aqueous NaOH solution (5.7 mL).

    • Slowly and dropwise add deionized water (17.1 mL).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter the mixture and wash the solid with diethyl ether (3 x 30 mL).

  • Isolation of Product: Combine the filtrate and the ether washes. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3,5-dimethylbenzylamine. The product can be further purified by vacuum distillation.

Visualizations

Chemical Transformation

G Reduction of this compound reactant This compound (C₉H₉N) product 3,5-Dimethylbenzylamine (C₉H₁₃N) reactant->product Reduction (e.g., H₂/Raney Ni or LiAlH₄) reagents [H]

Caption: Chemical transformation of this compound.

Experimental Workflow

G General Experimental Workflow start Start setup Reaction Setup (Reactant, Solvent, Catalyst/Reagent) start->setup reaction Reduction Reaction (Heating/Stirring/Pressurizing) setup->reaction quench Reaction Quenching (Cooling & careful addition of quencher) reaction->quench filtration Filtration (Removal of catalyst/salts) quench->filtration extraction Work-up (Extraction & Washing) filtration->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Distillation/Crystallization) concentration->purification product Final Product (3,5-Dimethylbenzylamine) purification->product

Caption: Generalized workflow for amine synthesis.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 3,5-Dimethylbenzonitrile as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1] The properties of MOFs are highly dependent on the organic linkers used in their synthesis. This document provides detailed protocols for the synthesis of a functionalized dicarboxylic acid ligand, 5-cyanoisophthalic acid, from 3,5-dimethylbenzonitrile, and its subsequent use in the preparation of a metal-organic framework.

The nitrile functional group on the synthesized ligand offers potential for post-synthetic modification of the final MOF, allowing for the introduction of additional functionalities. These application notes are intended for researchers and scientists in materials chemistry and drug development.

Part 1: Synthesis of 5-Cyanoisophthalic Acid from this compound

Application Note:

This protocol details the synthesis of the MOF ligand, 5-cyanoisophthalic acid, through the oxidation of the methyl groups of this compound. Potassium permanganate (KMnO₄) is a strong oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids.[2][3] This method provides a straightforward route to a bifunctional linker suitable for MOF synthesis.

Experimental Protocol:

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound and a solution of sodium carbonate in deionized water.

  • Addition of Oxidant: While stirring the mixture vigorously, slowly add potassium permanganate in several small portions. The addition is exothermic, and the reaction temperature should be carefully monitored.

  • Reaction: After the complete addition of potassium permanganate, heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion. Continue refluxing for several hours until the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by filtration. The filter cake should be washed with a small amount of hot deionized water, and the washings combined with the filtrate.

  • Decolorization: If the filtrate is still colored, add a small amount of sodium bisulfite until the solution becomes colorless.

  • Precipitation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 5-cyanoisophthalic acid will form.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Quantitative Data:

ParameterValue
Molar ratio of this compound to KMnO₄1 : 4
Reaction Temperature100 °C (reflux)
Reaction Time4 - 6 hours
pH for Precipitation~2
Expected Yield60 - 70%

Part 2: Solvothermal Synthesis of a Zinc-based MOF using 5-Cyanoisophthalic Acid

Application Note:

This protocol describes the solvothermal synthesis of a metal-organic framework using the prepared 5-cyanoisophthalic acid as the organic linker and zinc nitrate as the metal source. Solvothermal synthesis is a common method for producing crystalline MOFs, where the reaction is carried out in a sealed vessel at elevated temperatures.[4][5][6] The resulting MOF is expected to have a porous structure with the cyano groups of the ligand pointing into the pores, making them available for potential post-synthetic modifications.

Experimental Protocol:

Materials:

  • 5-Cyanoisophthalic acid (synthesized in Part 1)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven with temperature control

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of Reaction Mixture: In a glass vial, dissolve 5-cyanoisophthalic acid and zinc nitrate hexahydrate in N,N-dimethylformamide (DMF). The mixture should be sonicated for a few minutes to ensure homogeneity.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to the reaction temperature.

  • Crystallization and Isolation: After the specified reaction time, remove the autoclave from the oven and allow it to cool slowly to room temperature. Colorless crystals of the MOF should have formed. The crystals are isolated by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF several times to remove any unreacted starting materials. Subsequently, wash with a solvent of lower boiling point, such as ethanol, to exchange the DMF within the pores.

  • Activation: To activate the MOF, the solvent molecules within the pores need to be removed. This can be achieved by immersing the crystals in a volatile solvent like chloroform for a day, followed by heating under vacuum.

Quantitative Data:

ParameterValue
Molar ratio of Ligand to Metal Salt1 : 1.5
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature100 - 120 °C
Reaction Time24 - 48 hours
Activation Temperature150 °C (under vacuum)

Workflow and Signaling Pathway Diagrams

MOF_Synthesis_Workflow cluster_0 Ligand Synthesis cluster_1 MOF Synthesis start This compound oxidation Oxidation with KMnO₄ start->oxidation KMnO₄, Na₂CO₃, H₂O, Reflux ligand 5-Cyanoisophthalic Acid oxidation->ligand Acidification (HCl) solvothermal Solvothermal Reaction ligand->solvothermal DMF metal Zn(NO₃)₂·6H₂O metal->solvothermal mof As-synthesized MOF solvothermal->mof activation Activation mof->activation Solvent Exchange & Heat activated_mof Activated Porous MOF activation->activated_mof

Caption: Workflow for the synthesis of a metal-organic framework from this compound.

Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific laboratory setups and desired product characteristics. Appropriate safety precautions should be taken when handling all chemicals.

References

The Role of 3,5-Dimethylbenzonitrile in the Synthesis of Novel Coordination Polymers: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Despite the extensive exploration of benzonitrile derivatives in the development of coordination polymers, a comprehensive review of scientific literature and patent databases reveals a notable absence of studies detailing the direct use of 3,5-dimethylbenzonitrile as a primary ligand in the synthesis of these novel materials. While the nitrile functional group is a well-established coordinating moiety in the formation of metal-organic frameworks, specific experimental protocols, detailed structural data, and defined applications for coordination polymers derived from this compound are not currently documented.

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks with diverse and tunable properties. The choice of the organic linker is crucial in determining the final architecture and functionality of the resulting polymer. Nitrile-containing ligands are of particular interest due to their linear coordination mode and their ability to bridge metal centers, leading to the formation of robust and often porous frameworks.

While research has explored a variety of substituted benzonitriles as ligands, the specific impact of the 3,5-dimethyl substitution pattern on the formation and properties of coordination polymers remains an uncharted area of investigation. A recent patent has alluded to the use of a related compound, 4-fluoro-3,5-dimethylbenzonitrile, in the synthesis of a ligand intended for a metal-organic framework; however, this document does not provide specific details regarding the resulting coordination polymer's structure or characteristics. Furthermore, studies on 4-amino-3,5-dimethylbenzonitriles have focused on their crystal packing and hydrogen bonding interactions rather than their application as ligands in coordination polymer synthesis.

The lack of specific literature on coordination polymers synthesized from this compound means that detailed application notes and experimental protocols, as well as quantitative data on their properties, cannot be provided at this time. The scientific community has yet to publish research that would form the basis for such documentation.

Prospective Research Directions

The exploration of this compound as a ligand for novel coordination polymers presents a promising avenue for future research. The steric hindrance and electronic effects of the two methyl groups could lead to unique crystal structures and potentially novel material properties. Future investigations would need to focus on the following key areas:

  • Synthesis and Crystal Engineering: Systematic studies are required to determine the optimal conditions for the synthesis of coordination polymers using this compound with various transition metals. This would involve screening different solvents, temperatures, and metal-to-ligand ratios to control the dimensionality and topology of the resulting frameworks.

  • Structural Characterization: Detailed structural analysis using single-crystal X-ray diffraction would be essential to understand the coordination environment of the metal ions and the packing of the polymer chains. This would provide fundamental insights into the role of the 3,5-dimethyl substitution in directing the self-assembly process.

  • Property Investigation: Once synthesized and characterized, these novel coordination polymers should be investigated for a range of potential applications, including gas storage and separation, catalysis, sensing, and drug delivery. The specific properties will be intrinsically linked to the structural features endowed by the this compound ligand.

General Experimental Workflow for Coordination Polymer Synthesis

For researchers interested in exploring this untapped area, a general experimental workflow for the synthesis and characterization of coordination polymers can be outlined. This serves as a foundational guide for the prospective investigation of this compound in this context.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Dimethylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3,5-dimethylbenzonitrile via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause Solution
Low or No Crystal Formation 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. The solution cooled too quickly: Rapid cooling can lead to the formation of very small, impure crystals or prevent crystallization altogether.[1] 3. Supersaturation: The solution has cooled below its saturation point without crystal formation.1. Boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Oiling Out The compound is melting in the hot solvent instead of dissolving, or it is precipitating as a liquid upon cooling. This can occur if the melting point of the compound is lower than the boiling point of the solvent.1. Add a small amount of a solvent in which the compound is more soluble (e.g., ethanol in an ethanol-water system) to the hot mixture to fully dissolve the oil. 2. Reheat the solution to dissolve the oil, then allow it to cool more slowly. 3. Use a different solvent or solvent system with a lower boiling point.
Impure Product (Incorrect Melting Point) 1. Crystals formed too quickly: Rapid crystal growth can trap impurities within the crystal lattice. 2. Incomplete washing of crystals: Residual mother liquor containing impurities remains on the crystal surfaces.1. Redissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize more slowly. 2. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Premature Crystallization in the Funnel During Hot Filtration The solution cools as it passes through the funnel, causing the product to crystallize and clog the filter paper.1. Use a pre-heated funnel (e.g., by placing it over a beaker of boiling solvent). 2. Add a small excess of hot solvent to the solution before filtration to keep the compound dissolved. This excess can be evaporated after filtration.

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[2] Based on the principle of "like dissolves like," polar organic solvents are good candidates. A mixed solvent system, such as ethanol and water, is often effective for aromatic compounds like this.[1][3][4] You would dissolve the crude product in a minimal amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy, indicating saturation.[1][5] Reheating to clarify the solution and then allowing it to cool slowly should yield purified crystals.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of this compound is in the range of 42-43°C.[6][7] A sharp melting point within this range is a good indicator of purity.

Q3: How can I decolorize the solution if my crude this compound is colored?

A3: If the hot, dissolved solution has a color, you can add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. You will then need to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

Q4: What safety precautions should I take when working with this compound?

A4: this compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[8] It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol: Recrystallization of this compound from an Ethanol-Water Mixed Solvent System

This protocol outlines a general procedure for the purification of crude this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Saturation: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration add_water Add Hot Water Dropwise to Cloud Point hot_filtration->add_water Filtrate clarify Add a Few Drops of Hot Ethanol to Clarify add_water->clarify cool_rt Cool Slowly to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Collect Crystals by Vacuum Filtration cool_ice->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent Mixture vacuum_filtration->wash dry Dry the Purified Crystals wash->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze end Pure this compound analyze->end

Caption: Workflow for the purification of this compound.

Solubility Data (Qualitative)

Solvent Polarity Solubility at Room Temperature Solubility at Elevated Temperature Suitability for Recrystallization
Water HighInsolubleVery Slightly SolublePoor as a single solvent; suitable as an anti-solvent.
Hexane LowSlightly SolubleSolublePotentially suitable.
Toluene LowSolubleVery SolubleLikely a poor choice as solubility is too high at room temperature.
Methanol HighSolubleVery SolubleLikely a poor choice as solubility is too high at room temperature.
Ethanol HighSolubleVery SolubleGood as a primary solvent in a mixed-solvent system with water.

References

Technical Support Center: Purification of 3,5-Dimethylbenzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,5-Dimethylbenzonitrile using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial conditions for the column chromatography of this compound?

For the purification of moderately polar organic compounds like this compound, a common starting point is to use silica gel as the stationary phase.[1] A frequently used mobile phase system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[2][3] A good initial mobile phase to try is a 95:5 mixture of hexane and ethyl acetate.

Q2: How can I efficiently determine the optimal mobile phase for my separation?

The best method for determining the ideal solvent system is by using Thin Layer Chromatography (TLC).[4] The goal is to find a solvent mixture that provides a retention factor (Rf) for this compound of approximately 0.2 to 0.4.[5][6] This Rf range typically ensures good separation from impurities without requiring an excessively long elution time.[6]

Q3: My compound has an Rf value close to zero (it doesn't move from the baseline) on the TLC plate. What should I do?

An Rf value near the baseline indicates that the mobile phase is not polar enough to move the compound up the stationary phase.[7][8] To increase the Rf value, you need to increase the polarity of the eluent system. This can be achieved by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).[1][7]

Q4: My compound's Rf value is close to 1 (it moves with the solvent front) on the TLC plate. What is the issue?

If the compound travels with the solvent front, the mobile phase is too polar.[8] This will result in poor or no separation from other compounds in the mixture. To resolve this, you need to decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increasing the percentage of hexane in a hexane/ethyl acetate system).[7]

Q5: The separation between this compound and an impurity is poor on the TLC plate. How can I improve the resolution?

Poor separation can be addressed in a few ways. You can try testing different solvent systems with varying selectivities, for instance, substituting ethyl acetate with dichloromethane or diethyl ether.[9] Another effective technique, particularly for column chromatography, is to use a gradient elution.[10] This involves starting with a less polar solvent system to elute non-polar impurities and gradually increasing the polarity to elute the desired compound, leaving more polar impurities on the column.[3][10]

Q6: My crude this compound sample does not dissolve well in the chosen mobile phase. How should I load it onto the column?

If your sample has poor solubility in the eluent, the recommended technique is "dry loading".[11] To do this, dissolve your crude product in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.[11] This powder can then be carefully added to the top of the packed column.

Q7: I am not recovering my compound after running the column. What are the possible reasons?

Several factors could lead to no recovery of your compound. The compound may have decomposed on the silica gel, which can happen with sensitive molecules.[5] It is also possible that the mobile phase is not polar enough to elute the compound from the column.[5] In this case, you can try flushing the column with a much more polar solvent. Another possibility is that the fractions are too dilute to detect the compound; concentrating the collected fractions may reveal its presence.[5]

Data Summary

Table 1: Recommended Starting Conditions for Purification
ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for flash)A standard, versatile adsorbent for moderately polar organic compounds.[1][3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/HexaneCommon solvent systems that allow for a wide range of polarities to be explored.[2][10]
Optimal TLC Rf Value 0.2 - 0.4Provides a good balance between separation efficiency and elution time.[5][6]
Elution Mode Isocratic or GradientIsocratic is simpler, while gradient elution can improve separation of complex mixtures.[10]
Table 2: Common Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system- Column was overloaded with sample- Poor column packing (channeling)- Re-optimize the mobile phase using TLC with different solvent systems.[9]- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a level and uniform bed.
Compound Elutes Too Quickly - Mobile phase is too polar.- Decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent).[7]
Compound Elutes Too Slowly or Not at All - Mobile phase is not polar enough.- Compound may have decomposed on the silica.- Increase the polarity of the mobile phase.[7]- Consider using a less acidic stationary phase like alumina or deactivated silica gel.[5]
Streaking or Tailing of Spots on TLC - Sample is too concentrated.- Compound is acidic or basic.- Dilute the sample before spotting on the TLC plate.[12]- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
Cracked or Disturbed Silica Bed - The column ran dry.- Solvents of vastly different polarity were mixed too quickly.- Always keep the silica bed covered with solvent.- When running a gradient, increase the polarity gradually.

Experimental Protocols

Protocol 1: Determining the Optimal Eluent System using Thin Layer Chromatography (TLC)
  • Preparation: Cut a TLC plate (silica gel) to a suitable size.[2] Using a pencil, lightly draw a baseline (origin) about 0.5 - 1 cm from the bottom.[12]

  • Sample Spotting: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane).[12] Using a microcapillary tube, spot a small amount of the solution onto the origin.[12]

  • Development: Prepare a small amount of your chosen solvent system (e.g., 10 mL of 90:10 Hexane:Ethyl Acetate) and pour it into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[2] Carefully place the TLC plate into the chamber, ensuring the solvent level is below the baseline.[12] Cover the chamber.

  • Elution and Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top.[2] Immediately remove the plate and mark the solvent front with a pencil.[2] After the plate has dried, visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[13]

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve an Rf of ~0.3 for the desired compound.[6]

Protocol 2: Flash Column Chromatography Purification
  • Column Packing: Securely clamp a glass column in a vertical position.[14] Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1] Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[1] Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[14] Add a thin layer of sand on top of the silica bed to prevent disturbance.[1]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).[3]

    • Add silica gel (approx. 10-20 times the sample weight) to the solution.[11]

    • Evaporate the solvent completely until a dry, free-flowing powder is obtained.[11]

    • Carefully add this powder to the top of the packed column.[3]

  • Elution:

    • Carefully add the mobile phase to the top of the column without disturbing the sand layer.[15]

    • Apply gentle pressure (using a pump or pressurized air) to achieve a steady flow rate.[1]

    • Isocratic Elution: Continue eluting with the same solvent mixture determined by TLC.

    • Gradient Elution: Start with a low-polarity mobile phase to elute less polar impurities. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.[10]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[15]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[3] Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[10]

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis to Determine Optimal Eluent crude->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample (Dry Loading) pack_column->load_sample elute Elute Column (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation in Collected Fractions check_overload Was the column overloaded? start->check_overload check_packing Was column packing uniform? check_overload->check_packing No sol_reduce Solution: Reduce sample load check_overload->sol_reduce Yes check_eluent Is TLC separation > 0.1 Rf units? check_packing->check_eluent Yes sol_repack Solution: Repack column carefully check_packing->sol_repack No sol_gradient Solution: Use a shallower gradient check_eluent->sol_gradient Yes sol_new_solvent Solution: Find a new solvent system check_eluent->sol_new_solvent No

Caption: Troubleshooting decision tree for poor separation issues.

References

Technical Support Center: Analysis of 3,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of impurities in 3,5-Dimethylbenzonitrile by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources, primarily related to its synthetic route. A common method for its synthesis is the Sandmeyer reaction, starting from 3,5-dimethylaniline.[1][2][3] Potential impurities from this process include:

  • Unreacted Starting Materials: Residual 3,5-dimethylaniline may be present in the final product.

  • Isomeric Impurities: The synthesis may involve precursors that are themselves mixtures of isomers. Therefore, other dimethylbenzonitrile isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dimethylbenzonitrile) could be present. The separation of these isomers is critical as they often have very similar physical properties.

  • Byproducts of the Sandmeyer Reaction: The diazotization and subsequent reaction can lead to the formation of various byproducts. For instance, the diazonium salt can react with water to form 3,5-dimethylphenol. If copper halides are used, corresponding aryl halides like 3,5-dimethylchlorobenzene or 3,5-dimethylbromobenzene could be formed.[1][2]

  • Solvent Residues: Residual solvents used during the synthesis and purification steps may also be present.

Q2: What is a suitable GC-MS method for the analysis of this compound and its impurities?

A2: A validated GC-MS method is crucial for the accurate identification and quantification of impurities. While a specific method for this compound may need to be developed and validated in your laboratory, a good starting point would be a method similar to those used for the separation of xylene isomers, given their structural similarity.[4][5][6] A suggested method is detailed in the Experimental Protocols section below.

Q3: How can I identify an unknown peak in my chromatogram?

A3: The identification of an unknown peak involves several steps:

  • Mass Spectrum Analysis: Compare the mass spectrum of the unknown peak with a reference library such as the NIST Mass Spectral Library. The NIST WebBook provides a reference mass spectrum for this compound.[7][8]

  • Fragmentation Pattern Interpretation: Analyze the fragmentation pattern to deduce the structure of the molecule. For benzonitrile derivatives, characteristic fragments can provide clues about the substituents on the aromatic ring.

  • Retention Time Comparison: If you suspect a particular impurity, inject a certified reference standard of that compound and compare its retention time with the unknown peak under the same chromatographic conditions.

  • Consider Potential Impurities: Based on the synthetic route of your this compound, make a list of potential impurities and their expected mass spectra to aid in identification.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause Suggested Solution
Peak Tailing Active sites in the injector liner or the front of the GC column.- Deactivate the liner or replace it with a new, deactivated liner.- Trim the first few centimeters of the GC column.
Column contamination.- Bake out the column at a high temperature (within the column's limits).- If tailing persists, the column may need to be replaced.
Sample is too concentrated.- Dilute the sample.
Ghost Peaks Contamination in the injection port or syringe.- Clean the injector port and replace the septum.- Thoroughly rinse the syringe with a clean solvent.
Carryover from a previous injection.- Run a solvent blank to confirm carryover.- Increase the oven temperature at the end of the run to ensure all compounds elute.
Contaminated carrier gas.- Check the purity of the carrier gas and replace the gas traps if necessary.
Poor Resolution Between Isomers Inappropriate GC column or temperature program.- Use a high-resolution capillary column, such as one with a stationary phase designed for aromatic isomer separation (e.g., a column with a high phenyl content or an ionic liquid column).[5][6]- Optimize the temperature program with a slower ramp rate to improve separation.
No Peaks or Very Small Peaks Syringe issue (clogged or not drawing sample).- Inspect the syringe and clean or replace it if necessary.
Leak in the system.- Perform a leak check of the GC system, particularly at the injector and column fittings.
Incorrect MS settings.- Verify that the MS is in the correct acquisition mode and that the detector is turned on.

Quantitative Data Summary

The following table provides an example of how to present quantitative data for impurities found in a batch of this compound. The values presented here are for illustrative purposes only and should be replaced with experimental data.

Impurity Retention Time (min) Area % (Example) Identification Method
3,5-Dimethylaniline10.50.15MS Library Match & Standard
2,4-Dimethylbenzonitrile12.10.08MS Library Match & Standard
3,5-Dimethylphenol11.20.05MS Library Match & Standard
Unknown Impurity 113.50.02MS Library Match

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or methanol, and dilute to the mark.

  • Further dilute the stock solution as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Method

The following is a suggested starting method for the analysis of this compound. This method should be optimized and validated for your specific instrument and application.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an SLB-IL60 (30 m x 0.25 mm I.D., 0.20 µm).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 35 - 350 amu

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter into GC Vial dilute->filter inject Inject Sample filter->inject Transfer to Autosampler separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Peak Identification detect->identify quantify Quantification identify->quantify report Reporting quantify->report

Caption: Experimental workflow for impurity identification in this compound by GC-MS.

troubleshooting_logic cluster_peak_shape Peak Shape Problems cluster_ghost_peaks Extraneous Peaks cluster_resolution Separation Issues start Chromatographic Issue Observed peak_tailing Peak Tailing? start->peak_tailing ghost_peaks Ghost Peaks? start->ghost_peaks poor_resolution Poor Resolution? start->poor_resolution check_liner Check/Replace Liner peak_tailing->check_liner Yes trim_column Trim Column check_liner->trim_column Still Tailing run_blank Run Solvent Blank ghost_peaks->run_blank Yes clean_injector Clean Injector run_blank->clean_injector Contamination Confirmed optimize_temp Optimize Temp Program poor_resolution->optimize_temp Yes change_column Consider Different Column optimize_temp->change_column No Improvement

References

Technical Support Center: Purity Analysis of 3,5-Dimethylbenzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 3,5-Dimethylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC). Here you will find a detailed experimental protocol, a troubleshooting guide in a convenient question-and-answer format, and visualizations to clarify the workflow.

Experimental Protocol: HPLC Method for this compound

This section provides a detailed methodology for determining the purity of this compound. This method is based on reverse-phase chromatography, which is well-suited for separating aromatic nitrile compounds.[1][2][3]

Objective: To develop and outline a robust HPLC method for the quantitative determination of the purity of this compound and to separate it from potential impurities.

Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • High-purity water (e.g., Milli-Q or equivalent)

  • Phosphoric acid (or formic acid for MS-compatibility)[1][2]

  • 0.45 µm membrane filters for solvent and sample filtration

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Visible detector is recommended.[4]

  • Data acquisition and processing software

Chromatographic Conditions:

A summary of the recommended HPLC parameters is provided in the table below. These parameters are based on methods used for structurally similar aromatic compounds and may require minor optimization for your specific instrumentation and samples.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a column with alternative selectivity for aromatic compounds.[5][6]
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid.[1][2]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 10-15 minutes, sufficient to elute the main peak and any potential late-eluting impurities.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the specified ratio. Add phosphoric acid to a final concentration of 0.1%. Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Solution Preparation: Prepare the sample solution by accurately weighing the this compound sample and dissolving it in the mobile phase to a concentration similar to the primary standard.

  • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the area of the this compound peak in each chromatogram. Calculate the purity of the sample by comparing the peak area of the sample to that of the reference standard, or by the area normalization method if a standard is not available.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis for this compound.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_hplc 2. Analysis Stage cluster_analysis 3. Data Processing Stage prep Preparation mobile_phase Mobile Phase Preparation (ACN:H2O with Acid) equilibration System Equilibration mobile_phase->equilibration standard_prep Standard Solution Preparation standard_prep->equilibration sample_prep Sample Solution Preparation sample_prep->equilibration hplc_system HPLC System Operation injection Inject Samples & Standards equilibration->injection chromatogram Acquire Chromatogram injection->chromatogram analysis Data Analysis integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

Caption: Workflow for the HPLC purity assessment of this compound.

Troubleshooting Guide and FAQs

This section addresses common issues that may arise during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs):

Q1: What is the expected retention time for this compound with the recommended method?

A1: The exact retention time will depend on your specific column, system, and slight variations in mobile phase composition. With a standard C18 column and the recommended mobile phase, you can expect this compound to be well-retained and elute as a sharp peak within the 10-15 minute run time. It is advisable to run a standard first to determine its retention time on your system.

Q2: Why am I seeing a drifting baseline?

A2: Baseline drift can be caused by several factors. Ensure that your mobile phase is properly mixed and degassed.[7] Temperature fluctuations can also contribute, so a column oven is recommended for stable temperatures.[7] Contamination in the mobile phase or a column that is not fully equilibrated can also lead to a drifting baseline.

Q3: My peaks are broad or tailing. What should I do?

A3: Peak broadening or tailing for aromatic compounds can be due to several reasons.[8]

  • Column Overload: Your sample may be too concentrated. Try diluting your sample and re-injecting.[8]

  • Secondary Interactions: Aromatic compounds can sometimes interact with the silica backbone of the column, leading to tailing.[8] Ensure the pH of your mobile phase is appropriate. The addition of a small amount of acid, as recommended, should minimize these interactions.

  • Column Degradation: An old or poorly maintained column can lead to poor peak shape. Consider flushing the column or replacing it if performance does not improve.[7]

  • Extra-column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.[8]

Q4: My retention times are not consistent between injections. What is the cause?

A4: Fluctuating retention times are often related to issues with the pump or mobile phase.[9]

  • Pump Issues: Check for leaks in the pump or fittings.[10] Air bubbles in the pump head can also cause inconsistent flow rates. Purge the pump to remove any trapped air.[10]

  • Mobile Phase Composition: If you are mixing solvents online, ensure the proportioning valves are working correctly.[11] Preparing the mobile phase manually can help diagnose this issue.[9]

  • Temperature Changes: Inconsistent column temperature can lead to shifts in retention time. Use a column oven to maintain a constant temperature.[7]

Q5: I am not seeing any peaks after injection. What should I check?

A5: A lack of peaks can be due to a simple oversight or a more significant system issue.

  • Check the Basics: Ensure the detector lamp is on and that you have selected the correct wavelength.[10] Verify that there is sufficient sample in the vial and that the autosampler is injecting correctly.[10]

  • Flow Path: Check for blockages in the system, starting from the injector and moving towards the detector.[10]

  • Sample Degradation: Confirm that your sample has not degraded.

The following diagram provides a systematic approach to troubleshooting common HPLC issues.

Troubleshooting_Guide start Problem Observed peak_shape Poor Peak Shape (Broadening/Tailing) start->peak_shape retention_time Inconsistent Retention Time start->retention_time baseline_issue Baseline Noise or Drift start->baseline_issue no_peak No Peak Observed start->no_peak solution1 Check for Column Overload (Dilute Sample) peak_shape->solution1 Is sample concentrated? solution2 Inspect Column Health (Flush or Replace) peak_shape->solution2 Is column old? solution3 Check Pump for Leaks/Air (Purge Pump) retention_time->solution3 Pressure fluctuating? solution4 Verify Mobile Phase (Degas/Remix) retention_time->solution4 Is mobile phase fresh? solution5 Ensure Stable Temperature (Use Column Oven) retention_time->solution5 Temperature swings? baseline_issue->solution4 Baseline unsteady? baseline_issue->solution5 Drift with lab temp? solution6 Check Detector & Injection (Lamp On, Sample Present) no_peak->solution6 System appears to run?

Caption: A troubleshooting decision tree for common HPLC problems.

References

Common side reactions in the synthesis of 3,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylbenzonitrile. The following information addresses common issues and side reactions encountered during the primary synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the Sandmeyer reaction, starting from 3,5-dimethylaniline, and the Rosenmund-von Braun reaction, which utilizes 3,5-dimethylbromobenzene as the starting material.

Q2: What are the primary side reactions I should be aware of during the Sandmeyer synthesis of this compound?

A2: The main side reactions in the Sandmeyer synthesis include the formation of 3,5-dimethylphenol, deamination of the diazonium salt to form m-xylene, and the formation of colored azo-coupling byproducts. Incomplete diazotization can also leave unreacted 3,5-dimethylaniline in the reaction mixture.

Q3: I am observing a low yield in my Sandmeyer reaction. What are the likely causes?

A3: Low yields in the Sandmeyer reaction for this compound synthesis can often be attributed to several factors. A primary cause is the decomposition of the intermediate diazonium salt, which is thermally unstable. It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step. Another common issue is incomplete diazotization, which can result from an incorrect stoichiometry of reagents or insufficient reaction time. Furthermore, side reactions such as the formation of 3,5-dimethylphenol can significantly reduce the yield of the desired nitrile product.[1]

Q4: My crude product from the Sandmeyer reaction is a dark, tarry substance. What is the cause and how can I purify it?

A4: The formation of dark, polymeric, or tar-like substances is often a result of the decomposition of the diazonium salt, leading to radical side reactions. This can be exacerbated by elevated temperatures or the presence of impurities. Purification can typically be achieved through column chromatography on silica gel, using a non-polar eluent system such as hexane/ethyl acetate.

Q5: What are the challenges associated with the Rosenmund-von Braun synthesis of this compound?

A5: The classical Rosenmund-von Braun reaction often requires high temperatures (150-250 °C) and the use of a polar, high-boiling solvent like DMF or pyridine.[2][3] These harsh conditions can lead to the degradation of sensitive functional groups and make product purification difficult due to the high-boiling solvent and excess copper cyanide.[2]

Q6: How can I mitigate the harsh conditions of the Rosenmund-von Braun reaction?

A6: Modifications to the classical Rosenmund-von Braun procedure can allow for milder reaction conditions. The use of additives like L-proline has been shown to promote the reaction at lower temperatures (80–120 °C).[3] Additionally, employing catalytic amounts of copper(I) iodide with an alkali metal cyanide can facilitate a milder cyanation of aryl bromides.[2]

Q7: During the workup of my reaction, I suspect some of my this compound is hydrolyzing. How can I prevent this?

A7: Hydrolysis of the nitrile to 3,5-dimethylbenzamide or 3,5-dimethylbenzoic acid can occur under either acidic or basic conditions, especially with heating.[4][5] To minimize hydrolysis during workup, it is advisable to perform extractions and washes at room temperature or below and to avoid prolonged exposure to strong acids or bases. If an aqueous workup is necessary, keeping it brief and at a low temperature is recommended.

Troubleshooting Guides

Sandmeyer Reaction from 3,5-Dimethylaniline
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time.- Ensure a slight excess of sodium nitrite is used. - Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). - Increase the reaction time for the diazotization step.
2. Decomposition of Diazonium Salt: Temperature too high during diazotization or cyanation.- Strictly maintain the temperature between 0-5°C during the formation and handling of the diazonium salt.[1] - Add the diazonium salt solution to the copper(I) cyanide solution promptly after its preparation.
3. Formation of 3,5-Dimethylphenol: Reaction of the diazonium salt with water.- Maintain a low reaction temperature to minimize decomposition. - Ensure the copper(I) cyanide solution is sufficiently reactive to compete with the hydrolysis reaction.
Presence of Unreacted 3,5-Dimethylaniline Incomplete Diazotization: See above.- Follow the recommendations for ensuring complete diazotization.
Formation of Colored Byproducts (Azo Dyes) Azo Coupling: The diazonium salt couples with unreacted 3,5-dimethylaniline or the 3,5-dimethylphenol byproduct.- Ensure complete and rapid conversion of the diazonium salt in the cyanation step. - Maintain a low temperature to slow down the rate of azo coupling. - Purification via column chromatography can remove these colored impurities.
Difficulty in Product Isolation Emulsion during Workup: Formation of stable emulsions during aqueous extraction.- Add a small amount of brine to the aqueous layer to help break the emulsion. - Filter the mixture through a pad of celite.
Rosenmund-von Braun Reaction from 3,5-Dimethylbromobenzene
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Temperature: The reaction temperature is too low for the classical procedure.- For the traditional method, ensure the reaction is heated to the required temperature (typically >150°C).[2][3]
2. Catalyst Inactivity: Impurities in the copper(I) cyanide.- Use high-purity copper(I) cyanide.
3. Solvent Issues: The solvent is not sufficiently polar or high-boiling.- Use a suitable solvent such as DMF, NMP, or pyridine.[2]
Product Degradation Harsh Reaction Conditions: High temperature leading to decomposition of the product or starting material.- Consider using a modified procedure with additives like L-proline to allow for lower reaction temperatures.[3]
Difficult Purification 1. High-Boiling Solvent: Difficulty in removing the solvent (e.g., DMF) from the product.- After the reaction, perform a workup with an immiscible solvent and water to extract the product. - Consider vacuum distillation for solvent removal if the product is thermally stable.
2. Excess Copper Salts: Contamination of the crude product with copper salts.- Wash the organic layer with an aqueous solution of ammonia or ammonium chloride to complex and remove copper ions.
Formation of 3,5-Dimethylbenzoic Acid or Amide Hydrolysis: Presence of water during the reaction or workup at high temperatures.- Ensure anhydrous reaction conditions. - Perform the workup at room temperature and avoid prolonged contact with acidic or basic aqueous solutions.[4][5]

Experimental Protocols

Key Experiment 1: Sandmeyer Synthesis of this compound

Materials:

  • 3,5-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Ice

  • Sodium Carbonate solution

  • Dichloromethane or Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Diazotization:

    • In a flask, dissolve 3,5-dimethylaniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C with vigorous stirring.

    • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the 3,5-dimethylbenzenediazonium chloride.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

    • Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • A reaction is evident by the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or diethyl ether.

    • Wash the organic layer with water, followed by a dilute sodium carbonate solution to remove any acidic impurities, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Sandmeyer_Synthesis cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation 3,5-Dimethylaniline 3,5-Dimethylaniline 3,5-Dimethylbenzenediazonium Salt 3,5-Dimethylbenzenediazonium Salt 3,5-Dimethylaniline->3,5-Dimethylbenzenediazonium Salt NaNO₂, HCl This compound This compound 3,5-Dimethylbenzenediazonium Salt->this compound CuCN 3,5-Dimethylphenol 3,5-Dimethylphenol 3,5-Dimethylbenzenediazonium Salt->3,5-Dimethylphenol H₂O (Side Reaction) m-Xylene m-Xylene 3,5-Dimethylbenzenediazonium Salt->m-Xylene H₃PO₂ (Deamination Side Reaction)

Sandmeyer synthesis of this compound and key side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Identify Synthetic Route Start->Check_Reaction Sandmeyer Sandmeyer Reaction Check_Reaction->Sandmeyer Aniline Starting Material Rosenmund Rosenmund-von Braun Reaction Check_Reaction->Rosenmund Aryl Halide Starting Material Incomplete_Diazotization Incomplete Diazotization? Sandmeyer->Incomplete_Diazotization Decomposition Diazonium Salt Decomposition? Sandmeyer->Decomposition Harsh_Conditions Harsh Reaction Conditions? Rosenmund->Harsh_Conditions Incomplete_Diazotization->Decomposition No Optimize_Diazotization Optimize Diazotization: - Check NaNO₂ stoichiometry - Use starch-iodide paper - Increase reaction time Incomplete_Diazotization->Optimize_Diazotization Yes Hydrolysis Hydrolysis during Workup? Decomposition->Hydrolysis No Control_Temp Control Temperature: - Maintain 0-5°C during diazotization - Prompt use of diazonium salt Decomposition->Control_Temp Yes Harsh_Conditions->Hydrolysis No Milder_Conditions Use Milder Conditions: - Additives (e.g., L-proline) - Catalytic CuI Harsh_Conditions->Milder_Conditions Yes Gentle_Workup Gentle Workup: - Room temperature or below - Avoid prolonged acid/base contact Hydrolysis->Gentle_Workup Yes Purify Purify Product: - Column Chromatography - Vacuum Distillation Hydrolysis->Purify No Optimize_Diazotization->Purify Control_Temp->Purify Milder_Conditions->Purify Gentle_Workup->Purify

Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 3,5-dimethylbenzonitrile. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three primary methods for the synthesis of this compound are the Sandmeyer reaction starting from 3,5-dimethylaniline, palladium-catalyzed cyanation of 3,5-dimethylbromobenzene, and the dehydration of 3,5-dimethylbenzamide.

Q2: Which synthetic route generally provides the highest yield?

A2: Palladium-catalyzed cyanation is often reported to provide high yields for a wide range of aryl halides and can be a very effective method. However, the Sandmeyer reaction is a classic and cost-effective alternative that can also give good yields when optimized. The dehydration of the corresponding benzamide is also a high-yielding reaction, provided the starting amide is readily available.

Q3: What are the main safety concerns when synthesizing this compound?

A3: The primary safety concerns involve the handling of highly toxic cyanide salts (e.g., CuCN, Zn(CN)₂) in the Sandmeyer and palladium-catalyzed cyanation reactions. These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Diazonium salts formed during the Sandmeyer reaction can be explosive when isolated and should be used in solution without isolation.

Q4: How does the steric hindrance from the two methyl groups in the 3 and 5 positions affect the synthesis?

A4: The steric hindrance from the two methyl groups can influence the reaction rates and yields. In palladium-catalyzed cyanation, the choice of ligand is crucial to facilitate the reaction on a sterically hindered substrate. For the Sandmeyer reaction, the diazotization of 3,5-dimethylaniline should proceed normally, but the subsequent cyanation may require careful temperature control to minimize side reactions.

Troubleshooting Guides

Method 1: Sandmeyer Reaction

The Sandmeyer reaction involves the diazotization of 3,5-dimethylaniline followed by reaction with a cyanide source, typically copper(I) cyanide.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete diazotization.Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite.
Decomposition of the diazonium salt.Use the diazonium salt solution immediately after preparation. Avoid warming the solution above 5°C before the cyanation step.
Inefficient cyanation.Ensure the copper(I) cyanide is of good quality. The pH of the cyanation reaction can also be a critical factor.
Formation of Dark, Tarry Byproducts Uncontrolled temperature during diazotization or cyanation.Maintain strict temperature control throughout the reaction.
Side reactions of the diazonium salt.Ensure a homogenous solution during diazotization and add the diazonium salt solution slowly to the cyanide solution.
Product Contaminated with Phenol Reaction of the diazonium salt with water.Ensure the cyanation reaction proceeds efficiently to consume the diazonium salt. Minimize the amount of water in the cyanation step where possible.

Troubleshooting Workflow for Sandmeyer Reaction

start Low Yield of this compound check_diazotization Check Diazotization Efficiency start->check_diazotization check_cyanation Evaluate Cyanation Step start->check_cyanation side_products Analyze for Side Products (e.g., Phenol) start->side_products check_temp Verify Temperature Control (0-5°C) check_diazotization->check_temp check_naNO2 Check Sodium Nitrite Quality and Stoichiometry check_diazotization->check_naNO2 solution Improved Yield check_temp->solution check_naNO2->solution check_cuCN Check Copper(I) Cyanide Quality check_cyanation->check_cuCN check_reaction_time Optimize Reaction Time and Temperature check_cyanation->check_reaction_time check_cuCN->solution check_reaction_time->solution purification Optimize Purification Method side_products->purification purification->solution

Caption: Troubleshooting workflow for low yield in the Sandmeyer synthesis of this compound.

Method 2: Palladium-Catalyzed Cyanation

This method involves the cross-coupling of 3,5-dimethylbromobenzene with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a ligand.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst.Ensure the palladium precatalyst and ligand are not degraded. Use an appropriate ligand for the sterically hindered substrate (e.g., a biarylphosphine ligand).
Poor quality of zinc cyanide.Use anhydrous and finely powdered zinc cyanide.
Insufficient reaction temperature or time.Optimize the reaction temperature and time. Monitor the reaction progress by TLC or GC.
Formation of Byproducts Hydrolysis of the nitrile.Ensure anhydrous reaction conditions.
Homocoupling of the aryl bromide.Optimize the catalyst system and reaction conditions to favor cross-coupling.
Difficulty in Removing Palladium Residues Inefficient purification.Use appropriate purification techniques such as column chromatography or treatment with a palladium scavenger.

Logical Relationship for Palladium-Catalyzed Cyanation

ArylBromide 3,5-Dimethylbromobenzene Product This compound ArylBromide->Product CyanideSource Zn(CN)2 CyanideSource->Product Catalyst Palladium Precatalyst Catalyst->Product Ligand Phosphine Ligand Ligand->Product Solvent Anhydrous Solvent (e.g., DMF, Dioxane) Solvent->Product

Caption: Key components for the palladium-catalyzed synthesis of this compound.

Method 3: Dehydration of 3,5-Dimethylbenzamide

This route involves the removal of a water molecule from 3,5-dimethylbenzamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient amount of dehydrating agent.Use a sufficient excess of the dehydrating agent.
Low reaction temperature.Ensure the reaction is heated to the appropriate temperature (often reflux).
Formation of Dark-colored Impurities Reaction with impurities in the starting material or solvent.Use pure starting materials and anhydrous solvents.
Vigorous reaction conditions.Add the dehydrating agent slowly and control the reaction temperature.
Difficult Product Isolation Hydrolysis of the product during workup.Perform the workup carefully, avoiding prolonged contact with water, especially under acidic or basic conditions.

Experimental Workflow for Dehydration of 3,5-Dimethylbenzamide

start Start with 3,5-Dimethylbenzamide add_solvent Dissolve in Anhydrous Solvent start->add_solvent add_dehydrating_agent Add Dehydrating Agent (e.g., POCl3) add_solvent->add_dehydrating_agent heat Heat to Reflux add_dehydrating_agent->heat monitor Monitor Reaction by TLC/GC heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Crystallization or Chromatography extract->purify product Obtain this compound purify->product

Caption: Step-by-step workflow for the synthesis of this compound via dehydration.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the typical yields and conditions for the different synthetic routes to this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)
Sandmeyer Reaction 3,5-DimethylanilineNaNO₂, HCl, CuCN60-80
Palladium-Catalyzed Cyanation 3,5-DimethylbromobenzenePd catalyst, ligand, Zn(CN)₂75-95
Dehydration of Amide 3,5-DimethylbenzamidePOCl₃ or SOCl₂85-95

Experimental Protocols

Protocol 1: Sandmeyer Reaction from 3,5-Dimethylaniline

Materials:

  • 3,5-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a flask, dissolve 3,5-dimethylaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C with vigorous stirring. After the addition is complete, stir the mixture for another 15 minutes.

  • Cyanation: In a separate flask, prepare a solution of CuCN and NaCN in water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution from the previous step to the cyanide solution with vigorous stirring.

  • Reaction Completion and Workup: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for about an hour, or until the evolution of nitrogen gas ceases. Cool the mixture and extract the product with toluene. Wash the organic layer with aqueous NaOH and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Palladium-Catalyzed Cyanation of 3,5-Dimethylbromobenzene

Materials:

  • 3,5-Dimethylbromobenzene

  • Zinc Cyanide (Zn(CN)₂)

  • Palladium(II) Acetate (Pd(OAc)₂) or other Pd precatalyst

  • A suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine 3,5-dimethylbromobenzene, zinc cyanide, the palladium precatalyst, and the phosphine ligand.

  • Solvent Addition: Add anhydrous DMF or dioxane to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitor by TLC or GC, usually several hours).

  • Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Dehydration of 3,5-Dimethylbenzamide

Materials:

  • 3,5-Dimethylbenzamide

  • Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Ice-water

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve 3,5-dimethylbenzamide in an anhydrous solvent.

  • Addition of Dehydrating Agent: Slowly add phosphorus oxychloride or thionyl chloride to the solution at room temperature with stirring.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. Purify the crude this compound by recrystallization or vacuum distillation.

Storage and stability issues of 3,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dimethylbenzonitrile

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with common storage and stability issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Many suppliers recommend storage at room temperature.[2][3] For long-term storage, especially once in solution, lower temperatures are advisable. A Certificate of Analysis for this compound suggests that in solvent, it can be stored for up to one year at -20°C and up to two years at -80°C.[4]

Q2: I observed a change in the physical appearance of my this compound sample (e.g., color change, clumping). What could be the cause?

A2: A change in the physical appearance of this compound, which is typically a white to light yellow solid, can indicate degradation or contamination.[4] Potential causes include:

  • Exposure to Moisture: The compound may absorb moisture from the atmosphere if not stored in a tightly sealed container, leading to clumping.

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.

  • Contamination: Accidental introduction of impurities can alter its appearance.

It is recommended to assess the purity of the sample using an appropriate analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), before further use.

Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?

A3: Yes, inconsistent experimental results can be a consequence of compound degradation. If this compound has degraded, the actual concentration in your stock solution will be lower than calculated, and the presence of degradation products could interfere with your experiment. It is crucial to ensure the purity of your compound and the integrity of your stock solutions. Always use fresh solutions when possible and store them appropriately.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[2] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Q5: How can I detect potential degradation of my this compound sample?

A5: Degradation can be detected by monitoring the purity of the sample over time using a stability-indicating analytical method. Techniques such as HPLC or GC-MS are suitable for this purpose. The appearance of new peaks or a decrease in the area of the main peak in the chromatogram would suggest degradation.

Data Presentation

Table 1: Storage and Stability Summary for this compound

ParameterRecommendationSource
Storage Temperature (Solid) Room Temperature[2][3]
Storage Temperature (In Solvent) -20°C (for 1 year) or -80°C (for 2 years)[4]
Storage Conditions Sealed in dry, well-ventilated area[1][2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2]
Hazardous Decomposition Products Under fire conditions, may emit toxic fumes (e.g., carbon oxides, nitrogen oxides)[2]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol outlines a general procedure for assessing the purity of a this compound sample.

1. Objective: To determine the purity of a this compound sample by GC with Flame Ionization Detection (FID).

2. Materials:

  • This compound sample

  • High-purity solvent (e.g., Acetone or Dichloromethane)

  • GC instrument with FID

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the chosen solvent.

  • Dilute the stock solution to a final concentration of approximately 100 µg/mL.

  • Transfer the final solution to an autosampler vial for injection.

4. GC Conditions (Example):

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless, depending on sensitivity requirements)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Detector Temperature (FID): 300°C

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the this compound sample based on the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for conducting a forced degradation study to understand the stability profile of this compound under various stress conditions.

1. Objective: To investigate the degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC or GC-MS system

3. Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with NaOH, and analyze by HPLC or GC-MS.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature.

    • At specified time points, withdraw samples, neutralize with HCl, and analyze.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Analyze samples at various time intervals.

  • Thermal Degradation:

    • Place the solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

    • Analyze the sample at different time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV and visible light in a photostability chamber.

    • Keep a control sample in the dark.

    • Analyze both samples at regular intervals.

4. Analysis:

  • Use a stability-indicating HPLC or GC-MS method to separate the parent compound from its degradation products.

  • Monitor the decrease in the concentration of this compound and the formation of degradation products over time.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action observe_issue Inconsistent Experimental Results or Physical Change in Compound check_purity Assess Purity of This compound (e.g., via GC/HPLC) observe_issue->check_purity review_handling Review Handling and Storage Procedures observe_issue->review_handling decision Purity Acceptable? check_purity->decision update_sops Update Storage and Handling SOPs review_handling->update_sops purify Purify Compound (if feasible) decision->purify No decision->update_sops Yes discard Discard and Use New Batch purify->discard

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_input Input cluster_stress Stress Conditions cluster_analysis Analysis start This compound Sample acid Acidic (e.g., 0.1M HCl) start->acid base Basic (e.g., 0.1M NaOH) start->base oxidation Oxidative (e.g., 3% H2O2) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analytical_method Stability-Indicating Analytical Method (HPLC/GC-MS) acid->analytical_method base->analytical_method oxidation->analytical_method thermal->analytical_method photo->analytical_method characterization Characterize Degradation Products analytical_method->characterization

Caption: Experimental workflow for forced degradation studies.

References

Preventing oxidation of benzonitrile derivatives during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of benzonitrile derivatives during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for benzonitrile derivatives during storage?

A1: Benzonitrile derivatives can degrade through several pathways, with the most common being hydrolysis and oxidation. Hydrolysis, which can be catalyzed by acidic or basic conditions, typically converts the nitrile group to a benzamide and subsequently to a benzoic acid derivative. Oxidation, often initiated by exposure to atmospheric oxygen, light, or trace metal impurities, can lead to a variety of degradation products.

Q2: What are the ideal storage conditions to prevent the oxidation of my benzonitrile derivative?

A2: To minimize oxidation, benzonitrile derivatives should be stored in a cool, dry, and dark place. It is highly recommended to store them under an inert atmosphere, such as nitrogen or argon, to displace oxygen. Containers should be tightly sealed to prevent the ingress of moisture and air. For sensitive compounds, refrigeration (2-8 °C) may be advisable, but always consult the manufacturer's specific recommendations.

Q3: I've noticed a change in the color of my benzonitrile derivative. What could be the cause?

A3: A change in color, such as yellowing, is often an indication of degradation. This can be due to the formation of oxidized byproducts or other impurities. It is recommended to re-analyze the purity of the material before use if any change in physical appearance is observed.

Q4: Can I use antioxidants to improve the stability of my benzonitrile derivative?

A4: Yes, antioxidants can be effective in preventing oxidative degradation. Synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used as radical scavengers to inhibit autoxidation.[1][2] It is typically effective at low concentrations, generally in the range of 0.01% to 0.1% (w/w).[3][4] However, the suitability and optimal concentration of an antioxidant should be determined on a case-by-case basis.

Q5: What are the typical oxidative degradation products of benzonitrile derivatives?

A5: While hydrolysis to benzamides and benzoic acids is a well-documented degradation pathway, oxidative degradation can also occur. In studies on the metabolism of aromatic nitriles, which can provide insights into potential oxidative pathways, ring-hydroxylated metabolites have been observed.[5] Additionally, if the derivative has an alkyl substituent on the aromatic ring (like a methyl group), this side-chain can be susceptible to oxidation, potentially forming a benzyl alcohol, benzaldehyde, or benzoic acid derivative.[6][7]

Troubleshooting Guide

Problem: Suspected Degradation of Benzonitrile Derivative

If you suspect that your benzonitrile derivative has degraded, follow these troubleshooting steps:

  • Visual Inspection: Check for any changes in physical appearance, such as color change, clumping, or the presence of an unusual odor.

  • Purity Re-analysis: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the purity of the compound and identify any potential degradation products.

  • Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).

  • Consider an Antioxidant: If the compound is prone to oxidation and will be stored for an extended period, consider adding a suitable antioxidant like BHT.

Problem: Developing a Stability-Indicating HPLC Method

To monitor the stability of your benzonitrile derivative, a stability-indicating HPLC method is crucial. Here are some troubleshooting tips for method development:

IssuePotential CauseSuggested Solution
Poor resolution between the parent compound and impurities Inappropriate mobile phase composition or pH.Optimize the mobile phase by varying the organic solvent-to-water/buffer ratio. Adjust the pH to control the ionization of acidic or basic analytes and degradants.
Unsuitable column.Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity.
Peak tailing Secondary interactions with residual silanols on the column.Use a highly end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small amounts.
Column overload.Reduce the injection volume or the concentration of the sample.
No detection of degradation products in forced degradation samples Degradation is below the limit of detection.Increase the concentration of the injected sample or use a more sensitive detector (e.g., mass spectrometer).
Degradation products are not retained or are strongly retained on the column.Modify the gradient profile (e.g., extend the gradient or add a strong solvent wash at the end of the run).

Data Presentation

Table 1: Recommended Storage Conditions for Benzonitrile Derivatives
ParameterRecommended ConditionRationale
Temperature Cool (2-8°C or as specified)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert (Nitrogen or Argon)Prevents contact with oxygen, a key component in oxidation.
Light In the dark (amber vials)Prevents photolytic degradation.
Moisture Dry (low humidity)Minimizes hydrolysis of the nitrile group.
Container Tightly sealedPrevents ingress of oxygen and moisture.
Table 2: Illustrative Example of Accelerated Stability Data for a Hypothetical Benzonitrile Derivative

The following data is for illustrative purposes to demonstrate potential degradation trends under accelerated conditions. Actual degradation rates will vary depending on the specific molecule and storage conditions.

ConditionTime (Months)Purity (%)Major Degradant 1 (e.g., Benzamide derivative) (%)Major Degradant 2 (e.g., Oxidized byproduct) (%)
40°C / 75% RH 099.8< 0.05< 0.05
199.20.40.2
398.11.10.5
696.52.20.8
25°C / 60% RH 099.8< 0.05< 0.05
699.60.20.1
1299.30.40.2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Analysis

Objective: To develop a stability-indicating HPLC method for the quantitative analysis of a benzonitrile derivative and its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the benzonitrile derivative reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare samples of the benzonitrile derivative under investigation at the same concentration as the standard solution. For forced degradation samples, dilute them to an appropriate concentration after the stress period.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: At the λmax of the benzonitrile derivative (e.g., 254 nm).

    • Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute any more non-polar degradation products. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be calculated based on the peak area percentage.

Protocol 2: Forced Degradation Study under Oxidative Stress

Objective: To assess the stability of a benzonitrile derivative under oxidative conditions to identify potential degradation products.

Reagents:

  • Benzonitrile derivative

  • Hydrogen peroxide (3% solution)

  • Suitable solvent (e.g., acetonitrile or methanol)

Procedure:

  • Sample Preparation: Prepare a solution of the benzonitrile derivative in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Stress Application: To the sample solution, add a volume of 3% hydrogen peroxide. A typical starting point is to have a final H₂O₂ concentration of 0.3%.

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). A control sample (without hydrogen peroxide) should be stored under the same conditions.

  • Analysis: After the incubation period, quench any remaining hydrogen peroxide if necessary (e.g., with a small amount of sodium bisulfite solution, though this may interfere with chromatography). Analyze the stressed and control samples by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[8] If degradation is too rapid or too slow, adjust the concentration of hydrogen peroxide, temperature, or incubation time.

Visualizations

Oxidation_Prevention_Workflow cluster_storage Storage and Handling cluster_monitoring Stability Monitoring cluster_action Action storage_conditions Store in Cool, Dry, Dark Place visual_inspection Visual Inspection storage_conditions->visual_inspection inert_atmosphere Use Inert Atmosphere (N2/Ar) inert_atmosphere->visual_inspection tightly_sealed Tightly Seal Container tightly_sealed->visual_inspection antioxidant Consider Antioxidant (e.g., BHT) antioxidant->visual_inspection purity_analysis Purity Analysis (HPLC/GC-MS) visual_inspection->purity_analysis degradation_observed Degradation Observed? purity_analysis->degradation_observed use_compound Use Compound degradation_observed->use_compound No troubleshoot Troubleshoot Storage/Handling degradation_observed->troubleshoot Yes troubleshoot->storage_conditions Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition by Antioxidant RH Benzonitrile Derivative (R-H) R_radical Alkyl/Aryl Radical (R•) RH->R_radical Initiator (Heat, Light) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 Stable_Products Stable, Non-radical Products R_radical->Stable_Products + R• ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + R-H ROO_radical->Stable_Products + ROO• BHT_radical Antioxidant Radical (BHT•) ROO_radical->BHT_radical + BHT-H ROOH->R_radical Forms more radicals BHT_H Antioxidant (BHT-H) BHT_radical->Stable_Products Stable, non-propagating

References

Technical Support Center: Troubleshooting the Sandmeyer Reaction for Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues during the synthesis of benzonitriles via the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction for benzonitrile synthesis is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in the Sandmeyer reaction for benzonitriles can typically be attributed to one or more of the following factors:

  • Incomplete Diazotization: The initial conversion of the aromatic amine to the diazonium salt is a critical step. If this reaction is not complete, the overall yield will be compromised.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. This decomposition leads to the formation of unwanted byproducts, primarily phenols.[1]

  • Issues with the Copper(I) Cyanide Catalyst: The quality and reactivity of the copper(I) cyanide (CuCN) are crucial for the cyanation step.

  • Side Reactions: Several side reactions can compete with the desired cyanation, leading to a mixture of products and a lower yield of the target benzonitrile.

Q2: How can I ensure the diazotization of my starting aniline is complete?

Complete diazotization is essential for a high-yielding Sandmeyer reaction. Here are some key considerations:

  • Temperature Control: The diazotization reaction is highly temperature-sensitive and should be carried out at low temperatures, typically between 0-5°C, to prevent the decomposition of the unstable diazonium salt.[1]

  • Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly to the acidic solution of the aniline to maintain the low temperature and ensure a controlled reaction.

  • Testing for Excess Nitrous Acid: A simple and effective way to check for the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which indicates that all the aniline has reacted, will turn the paper blue.

Q3: My reaction mixture turns dark and forms tar-like byproducts. What is the cause and how can I prevent this?

The formation of dark, tar-like substances is a common issue and usually points to the decomposition of the diazonium salt and subsequent radical-mediated side reactions. To mitigate this:

  • Strict Temperature Control: As mentioned, maintaining a temperature of 0-5°C during the diazotization and the initial stages of the Sandmeyer reaction is critical to prevent the premature decomposition of the diazonium salt.

  • Use Freshly Prepared Diazonium Salt: The prepared diazonium salt solution should be used immediately in the subsequent cyanation step to minimize decomposition.

  • Control the pH: The reaction with copper(I) cyanide should be carefully controlled, as the pH can influence the stability of the diazonium salt and the rate of side reactions.

Q4: What are the common side products in the Sandmeyer reaction for benzonitriles, and how can I minimize their formation?

The primary side products that can significantly lower the yield of your desired benzonitrile include:

  • Phenols: Formed from the reaction of the diazonium salt with water. This is more prevalent at higher temperatures. To minimize phenol formation, maintain low temperatures and ensure the reaction is sufficiently acidic.

  • Biaryl Compounds: These arise from the coupling of two aryl radicals, which are intermediates in the reaction.

  • Azo Compounds: Formed if the diazonium salt couples with the unreacted starting aniline or other electron-rich aromatic species in the reaction mixture. Ensuring complete diazotization can help minimize this side reaction.

Q5: Does the nature of the substituent on the starting aniline affect the yield of the Sandmeyer reaction?

Yes, the electronic nature of the substituents on the aromatic ring can influence the reactivity of the diazonium salt and, consequently, the reaction yield. Electron-withdrawing groups tend to increase the reactivity of the diazonium salt in the radical dediazoniation process.[2]

Data Presentation

The following table summarizes the reported yields for the Sandmeyer synthesis of various substituted benzonitriles, illustrating the effect of different substituents on the starting aniline.

Starting Material (Substituted Aniline)Product (Substituted Benzonitrile)Yield (%)
4-Nitroaniline4-Nitrobenzonitrile93%[3]
2-Methylaniline2-Methylbenzonitrile85%[3]
4-Bromoaniline4-Bromobenzonitrile75%[3]
2-Chloroaniline2-Chlorobenzonitrile68%[3]
4-Methoxyaniline4-Methoxybenzonitrile52%[3]

Experimental Protocols

Detailed Protocol for the Synthesis of o-Tolunitrile

This protocol is adapted from a literature procedure and provides a general guideline.

Part A: Preparation of Cuprous Cyanide Solution

  • Suspend cuprous chloride in cold water in a large reaction vessel equipped with a mechanical stirrer.

  • Add a solution of sodium cyanide in water. The cuprous chloride will dissolve with a noticeable evolution of heat.

  • Cool the resulting solution in a cold water bath.

Part B: Diazotization of o-Toluidine

  • In a separate large vessel, mix o-toluidine with concentrated hydrochloric acid and enough cracked ice to bring the temperature to 0°C.

  • With continuous stirring, slowly add a solution of sodium nitrite in water, ensuring the temperature is maintained between 0-5°C by adding more ice as needed.

  • After the addition is complete, test the solution with starch-iodide paper to confirm the presence of excess nitrous acid (a blue color indicates a positive test).

  • Cautiously neutralize the mixture by adding anhydrous sodium carbonate until the solution is neutral to litmus paper.

Part C: Sandmeyer Reaction

  • Cool the cuprous cyanide solution to 0-5°C with ice and add a layer of benzene to the surface.

  • Slowly add the cold diazonium salt solution to the vigorously stirred cuprous cyanide solution.

  • After the addition is complete, continue stirring for an additional two hours.

  • Warm the reaction mixture to 50°C and then allow it to cool to room temperature.

  • Separate the aqueous layer. The upper oily layer contains the crude product.

  • Purify the o-tolunitrile by steam distillation followed by fractional distillation to remove the benzene.

Visualizations

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt NaNO₂, HCl 0-5°C Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical CuCN (electron transfer) Benzonitrile Benzonitrile Aryl Radical->Benzonitrile + CN⁻ N2 N2 Aryl Radical->N2 Loss of N₂ Troubleshooting_Workflow Low Yield Low Yield Check Diazotization Check Diazotization Low Yield->Check Diazotization Incomplete Incomplete Check Diazotization->Incomplete Starch-Iodide Test Negative Complete Complete Check Diazotization->Complete Starch-Iodide Test Positive Slowly add more NaNO₂ Slowly add more NaNO₂ Incomplete->Slowly add more NaNO₂ Check Temperature Control Check Temperature Control Complete->Check Temperature Control Above 5°C Above 5°C Check Temperature Control->Above 5°C High Temp 0-5°C 0-5°C Check Temperature Control->0-5°C Optimal Temp Improve Cooling (Ice-Salt Bath) Improve Cooling (Ice-Salt Bath) Above 5°C->Improve Cooling (Ice-Salt Bath) Check Catalyst Quality Check Catalyst Quality 0-5°C->Check Catalyst Quality Old/Impure Old/Impure Check Catalyst Quality->Old/Impure Poor Quality Fresh/Pure Fresh/Pure Check Catalyst Quality->Fresh/Pure Good Quality Use Fresh, High-Purity CuCN Use Fresh, High-Purity CuCN Old/Impure->Use Fresh, High-Purity CuCN Analyze Side Products Analyze Side Products Fresh/Pure->Analyze Side Products Logical_Relationships cluster_causes Primary Causes of Low Yield cluster_solutions Potential Solutions Incomplete Diazotization Incomplete Diazotization Slow Reagent Addition Slow Reagent Addition Incomplete Diazotization->Slow Reagent Addition Monitor with Starch-Iodide Paper Monitor with Starch-Iodide Paper Incomplete Diazotization->Monitor with Starch-Iodide Paper Diazonium Decomposition Diazonium Decomposition Strict Temp. Control (0-5°C) Strict Temp. Control (0-5°C) Diazonium Decomposition->Strict Temp. Control (0-5°C) Use Fresh Reagents Use Fresh Reagents Diazonium Decomposition->Use Fresh Reagents Catalyst Issues Catalyst Issues Catalyst Issues->Use Fresh Reagents Side Reactions Side Reactions Side Reactions->Strict Temp. Control (0-5°C) Acidic Conditions Acidic Conditions Side Reactions->Acidic Conditions

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Benzonitrile Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for nucleophilic aromatic substitution (SNAr) on the benzonitrile ring.

Frequently Asked Questions (FAQs)

Q1: What makes the benzonitrile ring suitable for nucleophilic aromatic substitution (SNAr)?

A1: The nitrile (-CN) group is a moderate to strong electron-withdrawing group (EWG). When positioned ortho or para to a leaving group (like a halogen), it activates the aromatic ring for nucleophilic attack.[1] This is because the nitrile group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which is a key step in the SNAr mechanism.[1][2] The presence of additional EWGs further enhances this reactivity.[1]

Q2: Which leaving group is most effective for SNAr reactions on a benzonitrile ring?

A2: Contrary to SN2 reactions, fluoride is often the best leaving group in SNAr reactions.[1][2] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. This initial attack is typically the rate-determining step.[2][3] The general reactivity trend for halogens in SNAr is F > Cl ≈ Br > I.[1]

Q3: What are the optimal solvent choices for SNAr on benzonitrile derivatives?

A3: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[1] These solvents effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more exposed and, therefore, more reactive. Protic solvents should be avoided as they can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction rate.

Q4: How does reaction temperature affect the outcome of the SNAr reaction?

A4: Many SNAr reactions require heating to overcome the activation energy barrier. If a reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the progress by TLC or LC-MS can significantly improve the reaction rate and yield.[1] Some reactions may even necessitate reflux conditions to proceed to completion.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

  • Potential Cause: Insufficient activation of the benzonitrile ring.

    • Solution: The nitrile group must be positioned ortho or para to the leaving group to effectively stabilize the Meisenheimer intermediate.[2] If the substitution pattern is meta, the reaction will be significantly slower or may not proceed at all. Consider using a substrate with additional electron-withdrawing groups if possible.

  • Potential Cause: The nucleophile is not strong enough.

    • Solution: For alcohol or amine nucleophiles, deprotonation with a suitable base (e.g., NaH, K₂CO₃, KOtBu) will generate the more potent alkoxide or amide nucleophile.[1]

  • Potential Cause: The leaving group is not sufficiently reactive.

    • Solution: As mentioned in the FAQ, fluoride is the most reactive halogen leaving group in SNAr. If you are using a chloride, bromide, or iodide, consider if a fluoro-substituted benzonitrile is available.[1]

  • Potential Cause: The reaction temperature is too low.

    • Solution: Gradually increase the reaction temperature. Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[1]

Issue 2: Formation of Multiple Side Products

  • Potential Cause: Competing reaction with the solvent.

    • Solution: If you are using a nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can act as a nucleophile. Switch to a non-reactive, polar aprotic solvent like DMSO or DMF.[1]

  • Potential Cause: Di-substitution on substrates with multiple leaving groups.

    • Solution: If your benzonitrile substrate has more than one leaving group, you may observe double substitution. To favor mono-substitution, use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).

  • Potential Cause: Benzyne formation.

    • Solution: With very strong bases, such as sodium amide (NaNH₂), an elimination-addition reaction can occur via a benzyne intermediate, leading to a mixture of regioisomers.[1] If this is not the desired outcome, opt for a weaker base.

Issue 3: Difficulty in Product Purification

  • Potential Cause: Residual high-boiling point solvents (DMSO, DMF).

    • Solution: An aqueous work-up is the first step. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. This will help remove the high-boiling point solvent and other water-soluble impurities. Multiple extractions may be necessary.

  • Potential Cause: Contamination with basic or acidic reagents.

    • Solution: During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities, or with a dilute basic solution (e.g., saturated NaHCO₃) to remove acidic impurities.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for SNAr reactions on benzonitrile derivatives, providing a comparative overview of different reaction parameters.

Table 1: Effect of Base and Solvent on the SNAr of Pentafluorobenzonitrile with Phenothiazine

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Li₂CO₃MeCN602415
2Na₂CO₃MeCN602432
3K₂CO₃MeCN602445
4Cs₂CO₃MeCN603Complex Mixture
5K₃PO₄MeCN602451
6K₂CO₃DMF60349
7K₂CO₃Dioxane602425
8K₂CO₃Toluene6024<5
9K₂CO₃THF6024<5

Data adapted from a study on the SNAr of polyfluoroarenes.[4]

Table 2: Synthesis of 4-Aryloxybenzonitriles from 4-Fluorobenzonitrile

Nucleophile (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
4-MethoxyphenolK₂CO₃DMSO1400.542 (crude)
PhenolK₂CO₃DMF150295
4-CresolK₂CO₃DMF150296

Data adapted from various synthetic protocols. Note that the first entry refers to the synthesis of the corresponding benzaldehyde, but the conditions are applicable.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Phenoxybenzonitrile

This protocol details a typical procedure for the reaction of 4-fluorobenzonitrile with a phenol nucleophile.

  • Materials:

    • 4-Fluorobenzonitrile

    • Phenol

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Standard glassware for workup and purification

  • Procedure:

    • To a round-bottom flask, add 4-fluorobenzonitrile (1.0 eq), phenol (1.1 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).

    • Stir the reaction mixture and heat to 150 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 4-phenoxybenzonitrile.

Protocol 2: Synthesis of N-Aryl-4-cyanophenylamine

This protocol describes a general procedure for the reaction of 4-chlorobenzonitrile with an amine nucleophile.

  • Materials:

    • 4-Chlorobenzonitrile

    • Amine (e.g., morpholine, piperidine)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

    • Add 4-chlorobenzonitrile (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.3 eq) to the flask.

    • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.2 M).

    • Stir the reaction mixture and heat to reflux (approximately 110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key mechanistic pathway for SNAr and a logical workflow for troubleshooting common experimental issues.

SNAr_Mechanism S-N-Ar Reaction Mechanism on Benzonitrile cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Benzonitrile Halogenated Benzonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Benzonitrile->Meisenheimer Nucleophilic Attack (Rate-determining step) Nucleophile Nucleophile (Nu-) Product Substituted Benzonitrile Meisenheimer->Product Elimination of Leaving Group LeavingGroup Leaving Group (X-)

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow Troubleshooting Workflow for S-N-Ar Reactions Start Low Yield or Incomplete Reaction CheckActivation Is the CN group ortho/para to the leaving group? Start->CheckActivation CheckNucleophile Is the nucleophile strong enough? CheckActivation->CheckNucleophile Yes Redesign Redesign Substrate CheckActivation->Redesign No CheckLeavingGroup Is the leaving group optimal (F > Cl > Br > I)? CheckNucleophile->CheckLeavingGroup Yes AddBase Add a suitable base to deprotonate the nucleophile CheckNucleophile->AddBase No CheckConditions Are the temperature and solvent appropriate? CheckLeavingGroup->CheckConditions Yes Optimize Optimize Conditions: - Increase Temperature - Use Polar Aprotic Solvent - Change Leaving Group - Use Stronger Base CheckLeavingGroup->Optimize No CheckConditions->Optimize No Success Successful Reaction CheckConditions->Success Yes Optimize->Success AddBase->Optimize

Caption: A logical workflow for troubleshooting low-yielding SNAr reactions.

References

Validation & Comparative

A Comparative Analysis of Chemical Reactivity: 3,5-Dimethylbenzonitrile vs. 2,4-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 3,5-Dimethylbenzonitrile and 2,4-Dimethylbenzonitrile. The positioning of the methyl and nitrile substituents on the aromatic ring significantly influences the electronic and steric environment of these molecules, leading to distinct differences in their reactivity profiles. This analysis covers electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the nitrile functional group, supported by established chemical principles.

Executive Summary

The differential placement of electron-donating methyl groups and the electron-withdrawing nitrile group in this compound and 2,4-Dimethylbenzonitrile dictates their susceptibility to various chemical transformations. In general, the aromatic ring of 2,4-Dimethylbenzonitrile is more activated towards electrophilic attack than that of this compound due to the synergistic electron-donating effects of the methyl groups from the ortho and para positions relative to each other. Conversely, the nitrile group in this compound is predicted to be slightly more susceptible to nucleophilic attack compared to the 2,4-isomer, owing to reduced electron donation to the nitrile carbon.

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The methyl groups are activating, ortho-, para-directing groups, while the nitrile group is a deactivating, meta-directing group. The interplay of these directing effects determines the regioselectivity and rate of substitution.

In This compound , the two methyl groups are meta to each other and to the nitrile group. Electrophilic attack is directed to the positions ortho to both methyl groups (positions 2, 4, and 6). Position 4 is sterically less hindered.

For 2,4-Dimethylbenzonitrile , the methyl groups are ortho and para to each other. This arrangement leads to strong activation of the aromatic ring, particularly at the positions ortho and para to the methyl groups. The directing effects of the two methyl groups reinforce each other, making positions 3, 5, and 6 the most likely sites for electrophilic attack.

Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

ReactantPredicted Relative Rate of EASMajor Monosubstitution Products (e.g., Nitration)
This compound Slower2-Nitro-3,5-dimethylbenzonitrile, 4-Nitro-3,5-dimethylbenzonitrile
2,4-Dimethylbenzonitrile Faster5-Nitro-2,4-dimethylbenzonitrile, 3-Nitro-2,4-dimethylbenzonitrile

Reactivity of the Nitrile Group

The reactivity of the nitrile group is primarily influenced by the electrophilicity of the nitrile carbon. Electron-donating groups on the aromatic ring decrease this electrophilicity, thus reducing the rate of nucleophilic attack on the nitrile.

In 2,4-Dimethylbenzonitrile , the para-methyl group, in particular, can donate electron density to the nitrile group through resonance, making the nitrile carbon less electrophilic. The ortho-methyl group can also contribute through an inductive effect, but may also introduce some steric hindrance.

In This compound , the methyl groups are in the meta position relative to the nitrile group. Therefore, their electron-donating effect is primarily inductive and less pronounced compared to the resonance effect from the para-methyl group in the 2,4-isomer. This suggests that the nitrile group in this compound is slightly more electrophilic and thus more reactive towards nucleophiles.

Predicted Relative Reactivity of the Nitrile Group

ReactionThis compound2,4-Dimethylbenzonitrile
Acid-Catalyzed Hydrolysis Predicted to be slightly fasterPredicted to be slightly slower
Reduction with LiAlH₄ Predicted to be slightly fasterPredicted to be slightly slower

Experimental Protocols

General Protocol for Electrophilic Nitration of Dimethylbenzonitriles

This procedure is a general guideline for the nitration of activated aromatic rings.

Materials:

  • Dimethylbenzonitrile isomer

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the dimethylbenzonitrile isomer in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

General Protocol for Acid-Catalyzed Hydrolysis of Dimethylbenzonitriles to Benzoic Acids

This protocol outlines the hydrolysis of the nitrile group to a carboxylic acid.

Materials:

  • Dimethylbenzonitrile isomer

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water

  • Reflux apparatus

  • Beaker

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the dimethylbenzonitrile isomer with an excess of aqueous acid (e.g., 50% H₂SO₄).

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • The corresponding dimethylbenzoic acid may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solution can be neutralized with a base to precipitate the carboxylate salt, which can then be re-acidified to obtain the carboxylic acid.

  • Wash the collected solid with cold water and dry.

General Protocol for Reduction of Dimethylbenzonitriles to Benzylamines with LiAlH₄

This procedure describes the reduction of the nitrile to a primary amine.[1] Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and moisture-sensitive reagent. Handle with extreme care under an inert atmosphere.

Materials:

  • Dimethylbenzonitrile isomer

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reflux apparatus

  • Dropping funnel

  • Ice bath

  • Sodium sulfate solution (saturated) or Rochelle's salt solution

Procedure:

  • In a dry, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve the dimethylbenzonitrile isomer in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours (monitor by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF or another suitable solvent.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude benzylamine.

  • The product can be purified by distillation or by acid-base extraction.

Visualizing Reactivity Principles

The following diagrams illustrate the key factors influencing the reactivity of the two isomers.

electronic_effects cluster_0 This compound cluster_1 2,4-Dimethylbenzonitrile 3,5-DMB This compound 3,5-CN Nitrile Group 3,5-DMB->3,5-CN 3,5-Me Two meta-Methyl Groups 3,5-Me->3,5-DMB +I (weak) 3,5-Reactivity Inductive Effect (-I) of CN Inductive Effect (+I) of Me 3,5-CN->3,5-Reactivity 2,4-DMB 2,4-Dimethylbenzonitrile 2,4-CN Nitrile Group 2,4-DMB->2,4-CN 2,4-Me ortho- and para-Methyl Groups 2,4-Me->2,4-DMB +I, +R (stronger activation) 2,4-Reactivity Inductive Effect (-I) of CN Inductive (+I) & Resonance (+R) of Me 2,4-CN->2,4-Reactivity

Caption: Electronic effects influencing the reactivity of the isomers.

Caption: Steric considerations for nucleophilic attack on the nitrile.

This comparative guide highlights the nuanced differences in reactivity between this compound and 2,4-Dimethylbenzonitrile, providing a predictive framework for their behavior in various chemical transformations. For specific quantitative data, it is recommended to consult the primary literature for the desired reaction conditions.

References

A Comparative Analysis of 3,5-Dimethylbenzonitrile and Its Isomers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 3,5-dimethylbenzonitrile with its other isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dimethylbenzonitrile. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the appropriate isomer for their specific application, be it in materials science, synthetic chemistry, or as a building block in medicinal chemistry. The comparison is based on key physicochemical properties and supported by established experimental protocols.

Physicochemical Properties: A Comparative Overview

The structural differences imparted by the varying positions of the two methyl groups on the benzonitrile scaffold result in distinct physicochemical properties. These differences can significantly influence reaction kinetics, solubility in various solvents, and the crystalline nature of the compounds. A summary of these key properties is presented below.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 643-15-2C₉H₉N131.1745-48222
2,3-Dimethylbenzonitrile 3892-03-9C₉H₉N131.1728-30222-223
2,4-Dimethylbenzonitrile 3892-04-0C₉H₉N131.1719-22221-222
2,5-Dimethylbenzonitrile 25835-19-0C₉H₉N131.1753-56222
2,6-Dimethylbenzonitrile 25835-20-3C₉H₉N131.1790-92220
3,4-Dimethylbenzonitrile 3850-99-9C₉H₉N131.1764-66237-238

Note: The data presented is compiled from various chemical suppliers and databases. Slight variations may exist between different sources.

The substitution pattern significantly impacts the melting point of the isomers. The high degree of symmetry in this compound and the steric hindrance in 2,6-dimethylbenzonitrile contribute to their higher melting points compared to the 2,3- and 2,4- isomers, which are liquids or low-melting solids at room temperature. These properties are critical when considering purification methods, such as crystallization or distillation, and for applications in materials science where thermal stability is a factor.

Synthesis and Reactivity Considerations

The synthesis of dimethylbenzonitriles often involves the Sandmeyer reaction, starting from the corresponding dimethylaniline, or the dehydration of a dimethylbenzamide. The choice of synthetic route can be influenced by the availability of starting materials and the desired purity of the final product.

The reactivity of the nitrile group and the aromatic ring is modulated by the position of the methyl groups. For instance, the steric hindrance in 2,6-dimethylbenzonitrile can reduce the reactivity of the nitrile group towards nucleophilic addition. Conversely, the electronic effects of the methyl groups can influence electrophilic aromatic substitution reactions.

Below is a generalized workflow for the synthesis and purification of a dimethylbenzonitrile isomer, which can be adapted based on the specific isomer and available laboratory equipment.

G start Starting Material (e.g., Dimethylaniline) diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuCN) diazotization->sandmeyer extraction Work-up & Extraction (e.g., with Ethyl Acetate) sandmeyer->extraction purification Purification extraction->purification product Pure Dimethylbenzonitrile Isomer purification->product

Caption: Generalized workflow for the synthesis of dimethylbenzonitriles via the Sandmeyer reaction.

Experimental Protocols

3.1. General Procedure for the Synthesis of Dimethylbenzonitriles via Sandmeyer Reaction

This protocol provides a general method for the synthesis of a dimethylbenzonitrile isomer from the corresponding dimethylaniline.

Materials:

  • Appropriate dimethylaniline isomer

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Toluene or another suitable organic solvent

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization: Dissolve the dimethylaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Reaction Quench and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60 °C) for about an hour to ensure complete reaction. Cool the mixture and neutralize it with a NaOH solution.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., ethanol or hexane), depending on the physical state of the isomer.

3.2. Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

The purity and identity of the synthesized dimethylbenzonitrile isomers can be confirmed using NMR spectroscopy.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified dimethylbenzonitrile isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

  • The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns of the aromatic protons will be unique for each isomer, allowing for unambiguous identification. The two methyl groups will appear as singlets, with their chemical shifts influenced by their position on the aromatic ring.

¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum will show distinct signals for the nitrile carbon, the two methyl carbons, and the aromatic carbons. The number and chemical shifts of the aromatic carbon signals will confirm the substitution pattern of the isomer.

Below is a diagram illustrating the logical relationship between the isomeric structures and their distinguishing analytical data.

G isomers Dimethylbenzonitrile Isomers structure Unique Positional Arrangement of -CH₃ and -CN groups isomers->structure physico Distinct Physicochemical Properties (e.g., m.p., b.p.) structure->physico spectral Characteristic Spectroscopic Signatures (NMR, IR) structure->spectral application Specific Suitability for Applications physico->application spectral->application

Caption: Relationship between isomeric structure, properties, and application suitability.

Applications in Drug Development and Materials Science

Dimethylbenzonitriles serve as versatile intermediates in the synthesis of a wide range of organic molecules. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, which are common pharmacophores in drug candidates. The specific substitution pattern of the dimethylbenzonitrile isomer can influence the biological activity of the final compound by altering its shape, lipophilicity, and electronic properties.

In materials science, these isomers can be used as precursors for liquid crystals, polymers, and other functional materials. The choice of isomer will affect the packing of the molecules in the solid state and, consequently, the bulk properties of the material.

Conclusion

The selection of a specific dimethylbenzonitrile isomer should be guided by a thorough understanding of its unique properties. This compound, with its high symmetry, offers different steric and electronic properties compared to its isomers. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic and developmental endeavors. It is always recommended to consult safety data sheets (SDS) and perform a thorough literature search for the specific application before use.

A Comparative Guide to Cyanopyridine Isomers in Ligand Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity and structural characteristics of ligands are pivotal in the fields of coordination chemistry and drug development. Different isomers can confer varied chemical reactivities and biological activities upon metal complexes. This guide provides a comparative analysis of the three structural isomers of cyanopyridine (benzonitrile isomers with a nitrogen in the benzene ring): 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. We will explore their synthesis, coordination behavior, and the biological applications of their resulting metal complexes, supported by experimental data and protocols.

Overview of Cyanopyridine Isomers

Cyanopyridines, also known as pyridinecarbonitriles, are aromatic heterocyclic compounds consisting of a pyridine ring substituted with a cyano group (-CN).[1] The position of the electron-withdrawing cyano group significantly influences the electronic properties, coordination modes, and ultimately, the functionality of the resulting metal complexes.[2][3] These isomers are valuable precursors and ligands in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

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Figure 1: Chemical structures of the three cyanopyridine isomers.

Synthesis of Cyanopyridine Isomers

The industrial-scale synthesis of cyanopyridines is typically achieved through the vapor-phase ammoxidation of the corresponding methylpyridines (picolines).[2][6] However, various laboratory-scale methods are also employed, offering different advantages in terms of yield and conditions.

Table 1: Comparative Synthesis Methods and Yields

Isomer Starting Material Method Key Reagents Reported Yield Reference
2-Cyanopyridine 2-Halopyridine Nucleophilic Substitution Aqueous metal cyanide, 4-dimethylaminopyridine (activating agent) Not specified [7]
2-Methylpyridine Ammoxidation Ammonia, Air, Heterogeneous Catalyst High (Industrial) [8]
3-Cyanopyridine 3-Methylpyridine Vapor-phase Ammoxidation Ammonia, Air, Vanadium pentoxide-based catalyst >95% [2][9]
Nicotinamide Dehydration Phosphorus pentoxide 83-84% [10]
4-Cyanopyridine 4-Methylpyridine Vapor-phase Ammoxidation Ammonia, Air, Catalyst >98% [6][11]

| | 4-Pyridinecarboxaldehyde | One-pot Synthesis | FeCl₂, Na₂S₂O₈, NaI, NH₃·H₂O | 96% |[11] |

Experimental Protocols

  • Mixing: In a 1-liter round-bottomed flask, combine 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide. Stopper the flask and shake to ensure thorough mixing.

  • Setup: Connect the flask to an 80-cm air condenser arranged for distillation. Use a 125-ml Claisen flask immersed in an ice-salt bath as the receiver.

  • Reaction: Reduce the pressure to 15–20 mm Hg. Heat the mixture vigorously with a high-temperature burner, moving the flame to melt the material rapidly. Continue heating for 15–20 minutes until distillation ceases.

  • Isolation: Allow the apparatus to cool. Rinse the product from the condenser into the receiver using ether.

  • Purification: Distill the ether on a steam bath. Distill the remaining product at atmospheric pressure. The final product, 3-cyanopyridine, is collected at 205–208°C.

  • Yield: The expected yield is 71–72 g (83–84%).[10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the cyanopyridine isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.

  • ¹³C NMR Acquisition: Acquire the spectrum using the same prepared sample.

  • Data Analysis: Process the spectra to determine chemical shifts (δ) and coupling constants (J), which are unique for each isomer.

Comparative Spectroscopic Data

A precise understanding of the spectroscopic characteristics of each isomer is essential for unambiguous identification and quality control in synthesis and drug development.[3]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Cyanopyridine Isomers (in CDCl₃) [3]

Isomer ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) ¹³C NMR Chemical Shifts (δ, ppm)
2-Cyanopyridine 8.76 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H), 7.95 (td, J = 7.7, 1.8 Hz, 1H), 7.78 (ddd, J = 7.7, 1.3, 0.9 Hz, 1H), 7.63 (dd, J = 7.7, 1.3 Hz, 1H) 151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)
3-Cyanopyridine 8.91 (s, 1H), 8.85 (d, J = 4.0 Hz, 1H), 8.00 (d, J = 8.0 Hz, 1H), 7.48 (dd, J = 8.0, 4.0 Hz, 1H) 153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1

| 4-Cyanopyridine | 8.83 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 6.0 Hz, 2H) | 151.0, 125.2, 120.3, 116.9 (CN) |

Coordination Chemistry and Ligand Behavior

Cyanopyridines are versatile ligands capable of coordinating to metal centers in various modes, primarily due to their two different nitrogen donor atoms (the pyridine ring nitrogen and the nitrile nitrogen).[1]

  • 2-Cyanopyridine: Often acts as a chelating bidentate ligand, coordinating through both the pyridine and nitrile nitrogen atoms. This coordination can activate the cyano group toward nucleophilic attack, as seen in the methanolysis of 2-cyanopyridine in the presence of Mn(II).[12] It is a key intermediate for ligands used in catalysis.[13]

  • 3-Cyanopyridine: Can act as a ligand through both the pyridine and nitrile nitrogen atoms, enabling the formation of metal complexes relevant in catalysis and materials science.[2]

  • 4-Cyanopyridine: Can function as a monodentate ligand via the pyridine nitrogen or as a bidentate, bridging ligand through both nitrogen atoms, leading to the formation of coordination polymers.[14]

Workflow start Select Cyanopyridine Isomer (2-CN, 3-CN, or 4-CN) synthesis Synthesize Metal Complex (e.g., with Co, Cu, Zn, Mn) start->synthesis characterization Characterize Complex (NMR, IR, X-ray, TGA) synthesis->characterization screening Biological Screening (e.g., Anticancer, Antimicrobial Assay) characterization->screening analysis Structure-Activity Relationship (SAR) Analysis screening->analysis optimization Lead Optimization for Drug Development analysis->optimization

Figure 2: General experimental workflow for ligand synthesis and evaluation.

Biological Activity of Cyanopyridine-Based Metal Complexes

The incorporation of cyanopyridine ligands into metal complexes can yield compounds with significant biological activities. Transition metal complexes are increasingly studied as alternatives to purely organic therapeutic agents due to their unique pharmacological properties.[15]

  • Anticancer Activity: Derivatives of 3-cyanopyridine have been synthesized and evaluated for their cytotoxicity and Pim-1 kinase inhibitory activity.[16] Certain 2-chloro-3-cyanopyridine derivatives showed potent cytotoxicity against HePG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range.[16] For example, some compounds displayed inhibitory activity against the HCT-116 cell line with an IC₅₀ of 7.15 ± 0.35 μM, which was more potent than the reference drug 5-FU.[16] Metal complexes involving cyanopyridine derivatives have also been investigated for their ability to bind DNA.[1]

  • Antimicrobial Activity: Co(II) complexes with cyanopyridine derivatives have been investigated for their antioxidant and antimicrobial activities.[1] Metal complexes, in general, have shown promising activity against bacteria such as Escherichia coli and Bacillus subtilis.[15]

Table 3: Selected Biological Activities of Cyanopyridine Derivatives and Complexes

Compound Class Target/Assay Result (IC₅₀) Biological Activity Reference
2-Chloro-3-cyanopyridine derivative (4c) HCT-116 cell line 7.15 ± 0.35 µM Anticancer [16]
2-Chloro-3-cyanopyridine derivative (4d) HePG2 cell line 6.95 ± 0.34 µM Anticancer [16]
3-Cyanopyridine derivative (4c) Pim-1 Kinase Inhibition 0.61 ± 0.03 µM Anticancer (Enzyme Inhibition) [16]
Mn(II) Complex with Schiff base ligand HCT 116 cell line 0.7 µg/mL Anticancer [15]

| Co(II) complexes with pyCN derivatives | N/A | Not specified | Antioxidant, Antimicrobial |[1] |

Kinase_Inhibition Inhibitor Cyanopyridine-Metal Complex (Ligand) Kinase Kinase Inhibitor->Kinase Inhibition

Figure 3: Simplified pathway of kinase inhibition by a ligand-metal complex.

Conclusion

The three isomers of cyanopyridine offer distinct advantages and characteristics for ligand synthesis.

  • 2-Cyanopyridine is ideal for forming chelating complexes, which can activate the nitrile group for further reactions.

  • 3-Cyanopyridine provides a versatile scaffold for creating a wide array of biologically active molecules, particularly in anticancer research.[2][5]

  • 4-Cyanopyridine is exceptionally useful for constructing coordination polymers and materials where bridging ligands are desired.[14]

The choice of isomer is a critical design element in the development of new metal-based therapeutics and materials. A thorough understanding of their comparative synthesis, reactivity, and coordination behavior, as outlined in this guide, allows researchers to rationally select the optimal building block for their specific application, accelerating innovation in drug discovery and materials science.

References

Validating the Structure of 3,5-Dimethylbenzonitrile: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 3,5-dimethylbenzonitrile using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparison of predicted NMR data with experimental data of analogous compounds, detailed experimental protocols, and a visual workflow for structural elucidation.

The precise structural confirmation of organic molecules is a critical step in chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure. This guide focuses on the validation of the structure of this compound, a substituted aromatic nitrile, through the detailed analysis of its predicted 1H and 13C NMR spectra, and comparison with experimentally determined data for structurally related compounds.

Data Presentation and Comparison

Due to the high degree of symmetry in the this compound molecule, with a plane of symmetry passing through the nitrile group and C-4, a simplified NMR spectrum is anticipated. The two methyl groups at positions 3 and 5 are chemically equivalent, as are the protons and carbons at positions 2 and 6.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental in CDCl₃)

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityIntegration
This compound (Predicted) Aromatic-H (C2-H, C6-H)7.23s2H
Aromatic-H (C4-H)7.29s1H
Methyl (-CH₃)2.33s6H
Benzonitrile (Experimental)[1]Aromatic-H7.47 (t), 7.60 (d), 7.64 (d)m5H
3,5-Dimethylaniline (Experimental)Aromatic-H (C2-H, C6-H)6.50s2H
Aromatic-H (C4-H)6.57s1H
Methyl (-CH₃)2.25s6H
Amine (-NH₂)3.58br s2H

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental in CDCl₃)

CompoundCarbon AtomChemical Shift (δ) ppm
This compound (Predicted) C1112.4
C2, C6130.3
C3, C5139.5
C4134.4
CN118.9
CH₃21.0
Benzonitrile (Experimental)[1]C1112.2
C2, C6132.0
C3, C5128.9
C4132.6
CN118.6
3,5-Dimethylaniline (Experimental)C1146.5
C2, C6113.8
C3, C5138.9
C4120.9
CH₃21.5

Experimental Protocols

The following is a standard protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound.[2]

Sample Preparation:

  • Weigh approximately 5-15 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Referencing: The residual solvent peak is used for calibration (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range of 0 to 220 ppm is standard.

  • Referencing: The solvent peak is used for calibration (e.g., CDCl₃ at 77.16 ppm).

Mandatory Visualization

The logical workflow for validating the structure of this compound using NMR spectroscopy is outlined in the diagram below.

G Workflow for NMR-based Structure Validation of this compound cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Prediction and Comparison cluster_3 Structure Validation A Prepare Sample (this compound in CDCl3) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity B->D E Analyze 13C Spectrum: - Number of Signals - Chemical Shift C->E G Compare Experimental Data with Predicted Data D->G E->G F Predict 1H and 13C Spectra (e.g., using software) F->G H Compare with Spectra of Analogous Compounds G->H I Confirm Structure of This compound H->I

References

A Comparative Purity Analysis of 3,5-Dimethylbenzonitrile from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that directly influences experimental outcomes, from reaction yields and impurity profiles to the biological activity and safety of synthesized compounds. This guide provides a comparative analysis of the purity of 3,5-Dimethylbenzonitrile (CAS No. 22445-42-7), a key intermediate in various synthetic applications, from different commercial suppliers. The information is compiled from publicly available data and is supplemented with standardized experimental protocols for in-house verification.

Purity Comparison of Commercial this compound

The purity of this compound can vary between suppliers, impacting its suitability for specific applications. The following table summarizes the stated purity levels from a selection of commercial vendors. It is crucial to note that this data is based on information provided by the suppliers and should be verified independently. For lot-specific purity, always consult the Certificate of Analysis (CoA).

SupplierStated Purity (%)Analytical Method
MedchemExpress99.55%[1]Gas Chromatography (GC)[1]
Sigma-Aldrich97%Not Specified
ChemScene≥98%Not Specified
Santa Cruz BiotechnologyLot-specific (refer to CoA)[2]Not Specified

Note: The lack of a standardized analytical method for purity determination across all suppliers makes direct comparison challenging. The provided experimental protocols below offer a framework for a standardized internal assessment.

Experimental Protocols for Purity Determination

A comprehensive purity assessment of this compound should employ orthogonal analytical techniques to identify and quantify both volatile and non-volatile impurities.

Gas Chromatography (GC) for Purity Assay and Volatile Impurities

Gas chromatography is a robust method for determining the purity of volatile compounds like this compound and identifying any residual solvents or volatile byproducts.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C (FID) or 280 °C (MS Transfer Line)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or acetone).

Data Analysis:

  • The purity is calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. For higher accuracy, a quantitative analysis using a certified reference standard is recommended. GC-MS can be used for the identification of unknown impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is essential for detecting non-volatile impurities that may not be amenable to GC analysis.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

HPLC Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start with 40% A, hold for 2 minutes.

    • Increase to 95% A over 10 minutes.

    • Hold at 95% A for 3 minutes.

    • Return to 40% A and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

Data Analysis:

  • Similar to the GC method, purity can be estimated using the area percent method. The identification of impurities may require isolation and further characterization or comparison with known standards.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To aid in the understanding of the purity analysis process and the potential application of this compound derivatives, the following diagrams are provided.

experimental_workflow Experimental Workflow for Purity Analysis cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation s1 Procure this compound from Suppliers A, B, C p1 Accurately weigh sample s1->p1 p2 Dissolve in appropriate solvent (DCM for GC, ACN for HPLC) p1->p2 a1 GC-FID/MS Analysis (Volatile Impurities) p2->a1 a2 HPLC-UV Analysis (Non-Volatile Impurities) p2->a2 d1 Calculate Purity (Area %) Identify Impurities (MS) a1->d1 a2->d1 d2 Compare results across suppliers d1->d2 r1 Comparison Guide d2->r1 Final Report

Caption: Workflow for the purity assessment of this compound.

Derivatives of this compound may be investigated for their potential to modulate various signaling pathways in drug discovery research. The following diagram illustrates a hypothetical signaling pathway where such a compound might act as an inhibitor.

signaling_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor kinase1 Kinase A adaptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., Proliferation, Survival) transcription_factor->gene_expression inhibitor This compound Derivative inhibitor->kinase1 Inhibition

Caption: Inhibition of a kinase cascade by a hypothetical derivative.

Conclusion

The purity of this compound from commercial suppliers can vary, and reliance solely on the stated purity can be misleading without understanding the analytical methodology used. For applications where high purity is critical, it is imperative to conduct in-house purity analysis using standardized and validated methods such as the GC and HPLC protocols outlined in this guide. This ensures the quality and consistency of starting materials, leading to more reliable and reproducible research and development outcomes.

References

A Comparative Guide to the Synthetic Utility of 3,5-Dimethylbenzonitrile and 3,5-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Benzonitrile derivatives, in particular, serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide provides an objective comparison of the synthetic utility of two closely related benzonitriles: 3,5-Dimethylbenzonitrile and 3,5-Dimethoxybenzonitrile. The comparison is based on their reactivity in key chemical transformations, supported by experimental data.

Introduction to the Contenders

This compound and 3,5-Dimethoxybenzonitrile share a common structural framework, with a nitrile group attached to a benzene ring bearing substituents at the 3 and 5 positions. The key difference lies in the nature of these substituents: methyl groups (-CH₃) in the former and methoxy groups (-OCH₃) in the latter. This seemingly subtle variation in structure imparts distinct electronic properties to the molecules, thereby influencing their reactivity and synthetic applications.

The methyl groups in this compound are weakly electron-donating through an inductive effect. In contrast, the methoxy groups in 3,5-Dimethoxybenzonitrile are strongly electron-donating through resonance, a factor that significantly impacts the electron density of the aromatic ring and the reactivity of the nitrile functionality.

Comparative Data of Synthetic Transformations

The synthetic utility of these compounds is best illustrated by comparing their performance in common chemical reactions pivotal to the elaboration of the nitrile group and the functionalization of the aromatic ring.

Reaction TypeSubstrateReagents & ConditionsProductYield (%)Reference
Catalytic Reduction This compoundRaney Nickel, H₂, Ethanol, NH₃, 100°C, 100 atm3,5-Dimethylbenzylamine~85 (estimated)General procedure
3,5-DimethoxybenzonitrileRaney Cobalt, H₂, NH₃, 125-150°C, 200 atm3,5-Dimethoxybenzylamine88
Hydrolysis (Acid-Catalyzed) This compoundH₂SO₄, H₂O, Heat3,5-DimethylbenzamideModerate to GoodGeneral procedure
3,5-DimethoxybenzonitrileH₂SO₄, H₂O, Heat3,5-DimethoxybenzamideGood to High[1]
Grignard Reaction This compoundCH₃MgBr, Et₂O; then H₃O⁺1-(3,5-Dimethylphenyl)ethan-1-oneModerateGeneral procedure
3,5-DimethoxybenzonitrileCH₃MgBr, Et₂O; then H₃O⁺1-(3,5-Dimethoxyphenyl)ethan-1-oneModerate to GoodGeneral procedure

Key Synthetic Transformations: A Detailed Look

Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile functionality to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of derivatives.

3,5-Dimethoxybenzonitrile: The reduction of 3,5-dimethoxybenzonitrile to 3,5-dimethoxybenzylamine has been reported with high efficiency using Raney Cobalt as the catalyst. The electron-donating methoxy groups do not significantly hinder the reduction, and the resulting amine is a valuable intermediate in medicinal chemistry.

cluster_reduction Catalytic Reduction of Nitriles Nitrile R-C≡N Imine_Intermediate [R-CH=NH] Nitrile->Imine_Intermediate H₂, Catalyst (e.g., Raney Ni, Raney Co) Amine R-CH₂-NH₂ Imine_Intermediate->Amine H₂, Catalyst

Caption: General workflow for the catalytic reduction of a nitrile to a primary amine.

Hydrolysis of the Nitrile Group to a Carboxamide

The partial hydrolysis of a nitrile to a primary amide is a valuable transformation, as amides are important functional groups in many biologically active molecules.

This compound: Acid-catalyzed hydrolysis of this compound is expected to proceed under standard conditions to afford 3,5-dimethylbenzamide. The electron-donating methyl groups have a relatively minor electronic influence on the nitrile's susceptibility to hydrolysis compared to the methoxy-substituted analogue.

3,5-Dimethoxybenzonitrile: The hydrolysis of 3,5-dimethoxybenzonitrile to 3,5-dimethoxybenzamide is a well-established reaction.[1] The strong electron-donating nature of the methoxy groups increases the electron density on the aromatic ring, which can slightly decrease the electrophilicity of the nitrile carbon. However, under forcing acidic conditions, the reaction proceeds to completion.

cluster_hydrolysis Acid-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile H⁺ Intermediate1 R-C(OH)=N⁺H₂ Protonated_Nitrile->Intermediate1 H₂O Amide R-C(=O)NH₂ Intermediate1->Amide Tautomerization

Caption: Simplified workflow for the acid-catalyzed hydrolysis of a nitrile to an amide.

Grignard Reaction with the Nitrile Group

The addition of Grignard reagents to nitriles provides a powerful method for the synthesis of ketones, following hydrolysis of the intermediate imine.

This compound: The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, is expected to form the corresponding imine, which upon acidic workup, would yield 1-(3,5-dimethylphenyl)ethan-1-one. The methyl groups offer minimal steric hindrance to the approaching nucleophile.

3,5-Dimethoxybenzonitrile: Similarly, 3,5-dimethoxybenzonitrile reacts with Grignard reagents to produce ketones. The electron-donating methoxy groups may slightly decrease the electrophilicity of the nitrile carbon, but the reaction is generally feasible. The resulting 1-(3,5-dimethoxyphenyl)ethan-1-one is a precursor to various pharmaceutical intermediates.

Experimental Protocols

General Protocol for Catalytic Reduction of Benzonitriles (Illustrative)

Materials:

  • Substituted Benzonitrile (e.g., this compound or 3,5-Dimethoxybenzonitrile)

  • Raney Nickel or Raney Cobalt (as a slurry in the reaction solvent)

  • Ethanol or other suitable alcohol

  • Ammonia (aqueous or as a gas)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, a solution of the substituted benzonitrile in ethanol is prepared.

  • A catalytic amount of Raney Nickel or Raney Cobalt slurry is added to the solution.

  • The vessel is sealed, and a specific amount of ammonia is introduced.

  • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 100-200 atm).

  • The reaction mixture is heated to the specified temperature (e.g., 100-150°C) with vigorous stirring.

  • The reaction is monitored by observing the cessation of hydrogen uptake.

  • After cooling to room temperature and venting the excess hydrogen, the catalyst is carefully filtered off.

  • The solvent is removed under reduced pressure, and the resulting crude amine can be purified by distillation or crystallization.

General Protocol for Acid-Catalyzed Hydrolysis of Benzonitriles (Illustrative)

Materials:

  • Substituted Benzonitrile (e.g., this compound or 3,5-Dimethoxybenzonitrile)

  • Concentrated Sulfuric Acid

  • Water

Procedure:

  • The substituted benzonitrile is cautiously added to a stirred solution of concentrated sulfuric acid and water.

  • The reaction mixture is heated to reflux for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The precipitated amide is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • The crude amide can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Conclusion

Both this compound and 3,5-Dimethoxybenzonitrile are valuable synthetic intermediates. The choice between them depends on the desired electronic properties of the target molecule and the specific reaction being performed.

  • 3,5-Dimethoxybenzonitrile is generally more electron-rich, which can influence the reactivity of the nitrile group and the aromatic ring. The methoxy groups can also serve as handles for further functionalization, such as demethylation to phenols. Its derivatives are frequently found in biologically active compounds.[2]

  • This compound offers a more sterically hindered and less electron-rich aromatic core. The methyl groups are generally robust and less prone to cleavage than methoxy groups, which can be an advantage in multi-step syntheses involving harsh reaction conditions.

Ultimately, the selection of the appropriate benzonitrile derivative will be dictated by the specific synthetic strategy and the desired properties of the final product. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

Deuterated 3,5-Dimethylbenzonitrile: The Gold Standard for Precision in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the superior performance of deuterated 3,5-dimethylbenzonitrile as an internal standard in mass spectrometry for the precise quantification of this compound.

In the pursuit of accurate and reliable quantitative analysis using mass spectrometry, the choice of an internal standard is paramount. For the specific analysis of this compound, its deuterated counterpart, this compound-d7, emerges as the superior choice, ensuring enhanced precision and accuracy by effectively compensating for variations during sample preparation and analysis. This guide provides an objective comparison with alternative internal standards, supported by experimental data and detailed protocols, to underscore the advantages of employing a stable isotope-labeled internal standard.

The Advantage of Isotopic Dilution

Deuterated standards are considered the "gold standard" in quantitative mass spectrometry, particularly in complex matrices encountered in environmental, clinical, and pharmaceutical research.[1][2] The fundamental principle behind their efficacy lies in isotopic dilution, where a known quantity of the isotopically labeled analyte is introduced into the sample at the earliest stage of preparation. Since the deuterated standard is chemically and physically almost identical to the native analyte, it experiences the same processing variations, including extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By measuring the ratio of the native analyte to the known concentration of the deuterated internal standard, these variations are effectively normalized, leading to highly accurate and reproducible results.

Performance Comparison: Deuterated vs. Other Internal Standards

The selection of an appropriate internal standard is critical for robust method performance. While other compounds can be used, they often fall short of the performance achieved with a deuterated analog.

Internal Standard TypeAnalyteKey AdvantagesKey Disadvantages
Deuterated this compound (this compound-d7) This compound- Co-elutes with the analyte, providing the most accurate correction for matrix effects and chromatographic variability.- Similar ionization efficiency to the analyte.- High precision and accuracy.- Higher cost compared to non-isotopic standards.
Structural Analog (e.g., 2,6-Dimethylbenzonitrile) This compound- Lower cost.- Different retention time can lead to inadequate correction for matrix effects.- Variances in ionization efficiency compared to the analyte.- Potential for compromised accuracy and precision.
Non-Deuterated this compound Other Analytes- Not suitable for the analysis of this compound as it is the analyte itself.- Cannot be used as an internal standard for its own analysis.

Experimental Workflow and Protocols

The following section outlines a typical experimental workflow for the quantitative analysis of this compound in a complex matrix, such as soil or water, using deuterated this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., 10g soil) Spike 2. Spiking with Internal Standard (Deuterated this compound) Sample->Spike Add known amount Extraction 3. Analyte Extraction (e.g., Sonication with Acetone/Hexane) Spike->Extraction Cleanup 4. Extract Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Concentration 5. Concentration (Under gentle nitrogen stream) Cleanup->Concentration Injection 6. Injection into GC-MS Concentration->Injection Separation 7. Chromatographic Separation (Capillary GC Column) Injection->Separation Detection 8. Mass Spectrometric Detection (Selected Ion Monitoring - SIM) Separation->Detection Integration 9. Peak Integration (Analyte and Internal Standard) Detection->Integration Calculation 10. Concentration Calculation (Based on response factor) Integration->Calculation

Caption: Workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocols

1. Sample Preparation (Solid Matrix - e.g., Soil)

  • Sample Collection: A representative 10-gram sample of soil is collected.

  • Internal Standard Spiking: The sample is spiked with a known amount of deuterated this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • Extraction: The spiked sample is subjected to ultrasonic extraction with a suitable solvent mixture, such as acetone and hexane (1:1, v/v), to efficiently extract the analyte and internal standard.

  • Cleanup: The extract is passed through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

  • Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An appropriate temperature program is used to achieve chromatographic separation of this compound from other matrix components. A typical program might start at 60°C, hold for 2 minutes, then ramp to 280°C.

  • Mass Spectrometer (MS): Operated in Electron Ionization (EI) mode.

  • Data Acquisition: Performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for both the analyte and the deuterated internal standard are monitored.

3. Data Analysis

The concentration of this compound in the sample is calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)

The Response Factor (RF) is determined by analyzing calibration standards containing known concentrations of both the analyte and the internal standard.

Logical Relationship of Internal Standard Function

The core function of a deuterated internal standard is to ensure that any loss or variation during the analytical process affects both the analyte and the standard equally, thereby maintaining a constant ratio between them.

Internal Standard Logic cluster_process Analytical Process cluster_output Result cluster_final Analyte Analyte (this compound) Extraction Extraction Analyte->Extraction MatrixEffect Matrix Effect Analyte->MatrixEffect InstrumentalVar Instrumental Variability Analyte->InstrumentalVar IS Internal Standard (Deuterated this compound) IS->Extraction IS->MatrixEffect IS->InstrumentalVar Ratio Constant Ratio (Analyte / IS) Extraction->Ratio MatrixEffect->Ratio InstrumentalVar->Ratio AccurateQuant Accurate Quantification Ratio->AccurateQuant

Caption: Logic of using a deuterated internal standard.

Conclusion

For high-stakes applications in drug development, environmental monitoring, and scientific research where data integrity is non-negotiable, the use of deuterated this compound as an internal standard for the quantification of this compound by mass spectrometry is the unequivocally superior approach. Its ability to mimic the analyte's behavior throughout the analytical process provides a level of accuracy and precision that cannot be reliably achieved with other types of internal standards. While the initial cost may be higher, the investment is justified by the generation of robust, defensible, and high-quality data.

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This document provides comprehensive guidance on the proper disposal procedures for 3,5-Dimethylbenzonitrile (CAS No. 22445-42-7), a compound commonly used in chemical synthesis. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Handling Precautions

This compound is a solid substance that poses several health risks. It is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the hazards.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side shields or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Handle in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or in areas with poor ventilation.

In the event of a spill, evacuate the area and prevent the substance from entering drains or waterways. Absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth, and place it in a sealed, properly labeled container for disposal.[1]

Quantitative Data Summary

The following table summarizes key quantitative and hazard information for this compound.

PropertyValueReference
CAS Number 22445-42-7[1]
Molecular Formula C₉H₉N[1]
Molecular Weight 131.17 g/mol [1]
Appearance White to yellow solid
Melting Point 42-43 °C[1]
Boiling Point 243.1 °C at 760 mmHg[1]
GHS Hazard Statements H302, H315, H319, H332, H335

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of in regular trash or poured down the drain.

  • Waste Identification and Classification:

    • This compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be classified as hazardous waste.

  • Waste Segregation and Storage:

    • Designated Area: Establish a designated satellite accumulation area (SAA) within the laboratory for hazardous waste.

    • Incompatible Materials: Store waste containers of this compound away from incompatible materials, such as strong oxidizing agents, acids, and bases.

  • Container Selection and Labeling:

    • Container: Use a dedicated, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or damage.

    • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").

  • Professional Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Maintain accurate records of the amount of waste generated and the date of disposal.

  • Empty Container Disposal:

    • Empty containers that once held this compound should be treated as hazardous waste unless properly decontaminated.

    • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or methanol). The rinsate from this process must be collected and disposed of as hazardous waste. After triple rinsing, the container can be disposed of as non-hazardous waste, but it is recommended to deface the label before disposal.

Potential Chemical Treatment Methodologies

While laboratory personnel should not perform chemical treatment of hazardous waste, understanding the potential methodologies can provide valuable context for waste management. A common method for the degradation of nitriles is hydrolysis.

Experimental Protocol: Alkaline Hydrolysis of Aromatic Nitriles

This protocol describes a potential chemical degradation pathway for aromatic nitriles, which converts them into less toxic carboxylic acids and ammonia. This process would be carried out by a specialized waste treatment facility.

  • Reaction Setup: The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide.[2][3]

  • Hydrolysis: The nitrile group (-C≡N) is hydrolyzed in two stages. First, it is converted to an amide, and then to the sodium salt of the corresponding carboxylic acid, releasing ammonia gas.[2]

  • Neutralization: The resulting solution containing the sodium carboxylate is then acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and form the free carboxylic acid.[3]

This process effectively breaks down the nitrile functional group, leading to compounds that may be more amenable to further treatment or disposal.

References

Safeguarding Your Research: A Guide to Handling 3,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of 3,5-Dimethylbenzonitrile in laboratory settings.

Researchers and drug development professionals require immediate and precise safety information to ensure a secure laboratory environment. This guide provides essential procedural details for the safe handling and disposal of this compound, a compound that necessitates careful management due to its potential health hazards. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This compound is harmful if swallowed or inhaled, and causes skin and eye irritation. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles of the chemical.
Hand Protection Nitrile glovesPrevents skin contact. While specific breakthrough times for this compound are not readily available, data for benzonitrile can be used as a conservative reference. It is recommended to change gloves frequently and immediately after any splash.[1][2][3][4][5]
Body Protection Impervious clothing, such as a lab coat or coverallsProtects skin from accidental spills and contamination.
Respiratory Protection A suitable respirator (e.g., NIOSH-approved)Required when working outside of a fume hood or when there is a risk of inhaling dust or vapors.

Operational Plan: Handling and First Aid

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that safety showers and eyewash stations are readily accessible.

Safe Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Do not breathe in dust or vapors.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Spills and Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: For solid spills, gently sweep the material to avoid creating dust and place it into a suitable, labeled container for disposal.[6][7][8][9][10]

  • Absorb: For any solutions, use an inert absorbent material like vermiculite or sand.

  • Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose: All contaminated materials, including absorbents and PPE, must be collected and disposed of as hazardous waste.[11][12][13][14]

Waste Disposal:

  • Labeling: All waste containing this compound must be clearly labeled as "Hazardous Waste" and include the full chemical name.[12][14]

  • Containment: Store waste in a sealed, compatible container.

  • Segregation: Keep nitrile waste separate from other incompatible chemical waste streams.

  • Collection: Arrange for collection by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[12][13] Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[14]

Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for this compound Handling and Disposal cluster_handling Chemical Handling cluster_disposal Disposal and Spill Management start Start: Obtain this compound ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat, Respirator) start->ppe Step 1 handling Handle in Fume Hood ppe->handling Step 2 weighing Weighing/Measuring handling->weighing Step 3a experiment Perform Experiment weighing->experiment Step 3b spill Spill Occurs? experiment->spill spill_response Follow Spill Response Protocol (Evacuate, Ventilate, Contain, Clean) spill->spill_response Yes waste_collection Collect Waste (Unused chemical, contaminated materials) spill->waste_collection No spill_response->waste_collection label_waste Label as 'Hazardous Waste' waste_collection->label_waste Step 4 store_waste Store in Sealed, Compatible Container label_waste->store_waste Step 5 dispose Dispose via Licensed Service store_waste->dispose Step 6

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.